molecular formula C7H5BrF3N B1401444 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine CAS No. 1010422-53-3

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1401444
CAS No.: 1010422-53-3
M. Wt: 240.02 g/mol
InChI Key: VKKRFOKZVOJQNN-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKRFOKZVOJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743621
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-53-3
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The document outlines the strategic considerations for its synthesis, focusing on a primary route involving the regioselective bromination of 2-methyl-6-(trifluoromethyl)pyridine. We present a detailed, step-by-step experimental protocol, discuss the underlying reaction mechanisms, and offer insights into process optimization and troubleshooting. This paper is intended for researchers, chemists, and process development scientists who require a robust and well-understood methodology for the preparation of this important intermediate.

Introduction: Strategic Importance

This compound is a highly functionalized pyridine derivative. Its strategic importance stems from the orthogonal reactivity of its substituents, making it a versatile scaffold in medicinal and materials chemistry. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom serves as a key handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.[1] The methyl group provides an additional point for steric and electronic tuning. The demand for robust synthetic routes to such trifluoromethylpyridine (TFMP) derivatives has grown, especially for compounds with a 6-(trifluoromethyl) substitution pattern, which have become increasingly prevalent in modern agrochemicals since 1990.[2][3]

Synthetic Strategy and Retrosynthesis

The synthesis of substituted pyridines, particularly those bearing both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) groups, requires careful strategic planning. The pyridine ring is inherently electron-deficient, which deactivates it towards standard electrophilic aromatic substitution.[4]

Two primary retrosynthetic approaches can be envisioned for the target molecule:

  • Route A: Late-Stage Bromination: This involves the synthesis of the 2-methyl-6-(trifluoromethyl)pyridine core, followed by a regioselective bromination at the C3 position. This is often the preferred strategy as the directing effects of the existing substituents can be leveraged to control regiochemistry.

This guide will focus on Route A , which generally represents a more direct and industrially scalable approach, starting from a more accessible precursor.

Recommended Synthetic Protocol: Electrophilic Bromination

This section details a robust protocol for the synthesis of this compound via the direct bromination of 2-methyl-6-(trifluoromethyl)pyridine.

Overall Reaction Scheme

Caption: General scheme for the bromination of the precursor.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightPurposeSupplier Example
2-Methyl-6-(trifluoromethyl)pyridine34486-17-4161.13 g/mol Starting MaterialSigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Brominating AgentSigma-Aldrich
Sulfuric Acid (98%)7664-93-998.08 g/mol Solvent/CatalystFisher Scientific
Oleum (20% SO₃)8014-95-7VariableCatalyst/ActivatorAcros Organics
Dichloromethane (DCM)75-09-284.93 g/mol Extraction SolventVWR
Sodium Bicarbonate (Sat. Sol.)144-55-884.01 g/mol Neutralizing AgentJ.T. Baker
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying AgentEMD Millipore
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add fuming sulfuric acid (oleum, 20% SO₃, 3.0 equiv.).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (98%, 5.0 vol) to the oleum with careful stirring. To this acidic mixture, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • Bromination: Once the addition is complete, add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes. Causality Note: Using a strong acid medium like oleum is crucial. It protonates the pyridine nitrogen, further deactivating the ring, but also creates a highly electrophilic brominating species (Br+), which is necessary to overcome the ring's low reactivity.[4]

  • Reaction: After the NBS addition, slowly heat the reaction mixture to 110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (10 vols) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or by the careful addition of solid sodium hydroxide pellets while cooling in an ice bath, until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 vols).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 2 vols), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 20:1) to yield this compound as a solid or oil.

Characterization Data
PropertyValue
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol [6]
Appearance White to light yellow solid/oil
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 2.70 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -68.5 (s)
CAS Number 1010422-53-3[6]

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of the 2-methyl-6-(trifluoromethyl)pyridine ring proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The harsh acidic conditions (oleum) are necessary to generate a potent electrophile from NBS.

The directing effects of the substituents determine the regioselectivity.

  • The -CF₃ group at C6 is a powerful electron-withdrawing group and a meta-director.

  • The -CH₃ group at C2 is an electron-donating group and an ortho-, para-director.

  • The pyridine nitrogen is the most powerful deactivating group, directing meta to itself.

The combined effect directs the incoming electrophile (Br⁺) to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored by the adjacent methyl group, leading to the desired product as the major isomer.

Mechanism start Precursor: 2-Methyl-6-(trifluoromethyl)pyridine activation Electrophile Generation NBS + H₂SO₄/SO₃ → 'Br⁺' attack Nucleophilic Attack Pyridine ring attacks Br⁺ at C3 start->attack Electrophilic Aromatic Substitution activation->attack Generation of active species sigma Sigma Complex (Wheland Intermediate) Cation stabilized by resonance attack->sigma Forms intermediate deprotonation Deprotonation Base removes proton from C3 sigma->deprotonation Rate-determining step product Product: This compound deprotonation->product Restores aromaticity

Caption: Key stages of the electrophilic bromination mechanism.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficiently strong acidic medium; reaction temperature too low; insufficient reaction time.Ensure use of fresh oleum. Increase reaction temperature in 10 °C increments. Extend reaction time and monitor by GC-MS.
Poor Regioselectivity Reaction conditions not optimized.The described conditions strongly favor C3 bromination. If other isomers (e.g., 5-bromo) are significant, re-evaluate temperature. Lower temperatures may improve selectivity at the cost of rate.
Difficult Purification Formation of tar-like byproducts due to excessive heat or concentrated acid.Ensure the work-up quench is performed slowly and with efficient cooling. Avoid excessive heating during the reaction.
Hydrolysis of -CF₃ group Presence of nucleophilic water at high temperatures.Use anhydrous reagents and maintain a dry nitrogen atmosphere throughout the reaction.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Oleum and Concentrated Sulfuric Acid: Extremely corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin.

  • Dichloromethane: A suspected carcinogen. Use only in a well-ventilated fume hood.

  • Quenching and Neutralization: These steps are highly exothermic. Perform them slowly, behind a blast shield, and with adequate cooling to control the release of heat and gas.

Conclusion

The synthesis of this compound is reliably achieved through the direct electrophilic bromination of its precursor, 2-methyl-6-(trifluoromethyl)pyridine. The success of the protocol hinges on the use of a potent acidic medium, such as oleum, to activate the brominating agent and overcome the deactivated nature of the pyridine ring. Careful control of temperature and stoichiometric ratios is paramount for achieving high yield and regioselectivity. The resulting product is a valuable, versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its unique electronic properties, stemming from the interplay between the electron-withdrawing trifluoromethyl group, the bromine atom, and the inherent characteristics of the pyridine ring, make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, details its synthesis, explores its reactivity in key chemical transformations, and discusses its applications, particularly in the fields of medicinal chemistry and agrochemicals. The strategic placement of its functional groups offers chemists a powerful tool for introducing the trifluoromethylpyridine motif into novel molecular architectures.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design and the development of advanced agrochemicals.[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly alter the physicochemical properties of a parent molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modulate the pKa of nearby functional groups.[2] When combined with a pyridine scaffold—a common motif in biologically active compounds—the resulting trifluoromethylpyridine (TFMP) core is of significant interest.

This compound (CAS No. 1010422-53-3) is a strategically functionalized TFMP derivative. The bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling and substitution reactions, allowing for the introduction of diverse molecular fragments. The methyl group at the 2-position and the trifluoromethyl group at the 6-position further influence the electronic landscape and steric environment of the pyridine ring, offering opportunities for selective chemical transformations. This guide will delve into the core chemical properties of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a chemical building block is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

While experimental data for this compound is not widely published, its key properties can be summarized based on available data and computational predictions.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1010422-53-3[3]
Molecular Formula C₇H₅BrF₃N[3]
Molecular Weight 240.02 g/mol [3]
Boiling Point 186.7 °C at 760 mmHg (Predicted)[4]
XLogP3 2.9 (Computed)[3]
Hydrogen Bond Donor Count 0 (Computed)[3]
Hydrogen Bond Acceptor Count 1 (Computed)[3]
Topological Polar Surface Area 12.9 Ų (Computed)[3]

Note: Due to a lack of published experimental data for this specific isomer, some values are based on computational predictions.

Spectroscopic Data
  • ¹H NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (likely around 2.5-2.7 ppm).

  • ¹³C NMR: Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound

The synthesis of substituted pyridines, particularly those bearing multiple distinct functional groups, often requires a multi-step approach. General methods for preparing trifluoromethylpyridines include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles. One logical approach involves the bromination of a 2-methyl-6-(trifluoromethyl)pyridine precursor.

Illustrative Synthetic Protocol: Electrophilic Bromination

This protocol is based on general procedures for the bromination of activated pyridine rings.

G cluster_workflow Synthetic Workflow: Electrophilic Bromination start Start with 2-methyl-6-(trifluoromethyl)pyridine step1 Dissolve in a suitable solvent (e.g., H₂SO₄ or oleum) start->step1 step2 Add brominating agent (e.g., N-Bromosuccinimide or Br₂) step1->step2 step3 Heat the reaction mixture (e.g., 80-120 °C) step2->step3 step4 Monitor reaction progress (TLC or GC-MS) step3->step4 step5 Quench with water/ice and neutralize with base step4->step5 step6 Extract with organic solvent (e.g., Ethyl Acetate) step5->step6 step7 Purify by column chromatography step6->step7 end_product This compound step7->end_product G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 3-Bromo-2-methyl-6- (trifluoromethyl)pyridine reaction Heat under Inert Atmosphere (e.g., 80-110 °C) start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) reagents->reaction solvent Solvent System (e.g., Dioxane/Water) solvent->reaction product 3-Aryl-2-methyl-6- (trifluoromethyl)pyridine reaction->product

References

An In-Depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) registry number 1010422-53-3 , is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, combining a reactive bromine atom with the electronically distinct methyl and trifluoromethyl groups on a pyridine scaffold, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, and potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1010422-53-3PubChem[1]
Molecular Formula C₇H₅BrF₃NPubChem[1]
Molecular Weight 240.02 g/mol PubChem[1]
Appearance Not explicitly stated in provided results; likely a solid or oil-
Purity Typically ≥95%AccelaChem[2], AKSci[3]

Synthesis of this compound

General strategies for the synthesis of trifluoromethylpyridines include:

  • Chlorine/fluorine exchange using a trichloromethylpyridine precursor.[4]

  • Construction of the pyridine ring from a trifluoromethyl-containing building block.[4]

  • Direct introduction of a trifluoromethyl group via a trifluoromethyl active species.[4]

A plausible synthetic approach for this compound could involve the initial synthesis of 2-methyl-6-(trifluoromethyl)pyridine, followed by a regioselective bromination at the 3-position. The synthesis of the 2-methyl-6-(trifluoromethyl)pyridine core can be challenging, but methods such as cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles have been reported for the preparation of α-trifluoromethylated pyridines.[5]

A patent for the synthesis of the isomeric 5-bromo-2-methyl-3-(trifluoromethyl)pyridine outlines a multi-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate.[6] This is followed by cyclization, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type diazotization and bromination. A similar retrosynthetic analysis for this compound would be a logical starting point for its synthesis design.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its bromine substituent, which can be readily displaced or participate in various cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group can influence the reactivity of the pyridine ring and the C-Br bond.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with potentially coordinating pyridine substrates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-heterocycles. The amination of this compound can be used to introduce primary or secondary amines, which are key functional groups in many biologically active molecules.

Buchwald_Hartwig_Amination Aryl_Halide 3-Bromo-2-methyl-6- (trifluoromethyl)pyridine Product Coupled Product Aryl_Halide->Product Amine R₂NH Amine->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Byproducts Halide Salt + Protonated Base Product->Byproducts

Applications in Medicinal Chemistry

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Pyridine scaffolds are also prevalent in a vast number of pharmaceuticals.[8] The combination of these features in this compound makes it a valuable intermediate for the synthesis of novel bioactive compounds. Its derivatives have the potential to be explored as kinase inhibitors, GPCR modulators, and for other therapeutic targets where the specific substitution pattern can lead to improved pharmacological properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the provided search results, information for structurally similar compounds suggests that it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed and specific safety information, it is crucial to consult the supplier's MSDS.

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target molecules. While detailed synthetic protocols and spectroscopic data are not widely published, the information available on related compounds provides a solid foundation for its use in research and development. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of new and valuable chemical entities.

References

spectral data for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and agrochemical research.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this and related compounds valuable building blocks in drug discovery.[1] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines. This guide provides a detailed examination of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound with atom numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, it provides definitive information about the number and connectivity of hydrogen atoms in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, along with the electronic effects of the pyridine ring, significantly influence the chemical shifts of the protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

Data Summary
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (H-4)7.8 - 8.0Doublet (d)~8-9
Pyridine-H (H-5)7.4 - 7.6Doublet (d)~8-9
Methyl-H (CH₃)2.5 - 2.7Singlet (s)N/A
Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The two aromatic protons on the pyridine ring (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton at the 4-position is expected to be further downfield than the proton at the 5-position due to the combined inductive effects of the adjacent bromine and the nitrogen atom.

The methyl group protons are expected to appear as a singlet in the upfield region, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the adjacent pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group results in a characteristic quartet for the CF₃ carbon and influences the chemical shifts of the adjacent ring carbons.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of approximately 200 ppm.

Data Summary
Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (¹JCF)Coupling Constant (J, Hz)
C-2158 - 162SingletN/A
C-3118 - 122SingletN/A
C-4138 - 142SingletN/A
C-5120 - 124SingletN/A
C-6148 - 152 (q)Quartet~35-40
CF₃120 - 124 (q)Quartet~270-280
CH₃22 - 26SingletN/A
Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The carbon atom attached to the CF₃ group (C-6) will also likely appear as a quartet, but with a smaller coupling constant due to two-bond C-F coupling. The other aromatic carbons will appear as singlets, with their chemical shifts influenced by the substituents. The C-2 and C-6 carbons, being adjacent to the nitrogen atom, are expected to be the most downfield among the ring carbons. The methyl carbon will appear as a singlet in the upfield region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two abundant isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography system.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Data Summary
IonExpected m/z (Monoisotopic)Isotopic Pattern
[M+H]⁺~240.97Two peaks of nearly equal intensity at m/z ~240 and ~242
Molecular FormulaC₇H₅BrF₃NN/A
Calculated Exact Mass238.9558N/A
Interpretation

The mass spectrum will show a prominent molecular ion peak [M]⁺ or, more commonly with ESI, a protonated molecular ion peak [M+H]⁺. The most telling feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will exhibit two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensities. This "A+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the pyridine ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Summary
Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C and C=N ring stretch
1350 - 1100C-F stretch (strong)
~800C-Br stretch
Interpretation

The IR spectrum will provide a "fingerprint" for the molecule. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1600-1450 cm⁻¹ region.[3] The most intense and easily identifiable peaks will likely be the C-F stretching absorptions of the trifluoromethyl group, which are expected to be strong and appear in the 1350-1100 cm⁻¹ range. The C-Br stretching vibration will be found in the lower frequency region of the spectrum.

Workflow for Spectroscopic Analysis

Figure 2. General Workflow for Spectroscopic Analysis start Obtain Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition start->ms nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate Molecular Structure - Confirm Connectivity start->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir data_analysis Correlate Data from all Techniques ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmation Confirm Structure and Purity data_analysis->structure_confirmation

Caption: A typical workflow for the comprehensive spectroscopic characterization of a molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound. By understanding the principles behind each technique and how the specific structural features of the molecule influence the spectral output, researchers can confidently identify and assess the purity of this important chemical entity. The data and interpretations presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

References

The Strategic Role of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Modern Drug Discovery and Agrochemical Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in contemporary chemical synthesis. While direct biological activity data for this specific intermediate is not extensively documented, its structural components—the trifluoromethyl group and the pyridine ring—are hallmarks of numerous successful pharmaceutical and agrochemical agents. This guide will delve into the synthetic utility, inherent chemical properties, and the profound biological significance of the trifluoromethylpyridine (TFMP) moiety that this molecule provides. We will explore the causality behind its use in complex molecule synthesis and provide detailed experimental protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound (CAS No. 1010422-53-3) is a halogenated pyridine derivative that has emerged as a valuable scaffold in organic chemistry.[1] Its strategic importance lies not in its intrinsic biological activity, but in its role as a versatile precursor for more complex molecules with potent biological functions.[2][3] The presence of a bromine atom, a methyl group, and a trifluoromethyl group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties.[1]

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence the pKa, metabolic stability, and binding affinity of a parent molecule. Consequently, the incorporation of a TFMP moiety has become a widely adopted strategy in medicinal and agrochemical research to enhance the efficacy and pharmacokinetic profiles of new chemical entities.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1010422-53-3[1]
Molecular Formula C₇H₅BrF₃N[1]
Molecular Weight 240.02 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=C(C=CC(=N1)C(F)(F)F)Br[1]
XLogP3 2.9[1]

The Trifluoromethylpyridine Moiety: A Privileged Scaffold in Bioactive Molecules

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in the design of a wide array of biologically active compounds, from life-saving pharmaceuticals to high-performance agrochemicals.[2][3][4] The unique physicochemical properties conferred by the trifluoromethyl group, combined with the hydrogen bonding and aromatic stacking capabilities of the pyridine ring, create a powerful combination for modulating biological activity.[2]

2.1. Applications in the Pharmaceutical Industry

Several marketed drugs and numerous clinical candidates incorporate the TFMP scaffold.[2] The CF3 group can enhance a molecule's ability to cross biological membranes and can block metabolic pathways, thereby increasing the drug's half-life.[5] For instance, the Bcr-Abl tyrosine kinase inhibitor Nilotinib, used in the treatment of chronic myelogenous leukemia (CML), features a trifluoromethyl group that contributes to its high potency.[6] While not directly synthesized from the topic compound, Nilotinib's structure underscores the value of the trifluoromethylphenyl motif, a close relative of the TFMP moiety.

2.2. Significance in Agrochemicals

In the agrochemical sector, TFMP derivatives are integral to the development of modern insecticides, fungicides, and herbicides.[2][4] The inclusion of the TFMP moiety can lead to compounds with novel modes of action and improved efficacy against resistant pests and pathogens. A notable example is the fungicide Fluazinam, which contains a trifluoromethyl-substituted pyridine ring and is effective against a broad spectrum of fungal diseases.[4] The development of such compounds often relies on the availability of versatile building blocks like this compound.

Synthetic Pathways and Chemical Reactivity

The synthesis of TFMP derivatives can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring, or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2] this compound is a product of these synthetic strategies and serves as a starting point for further molecular elaboration.

The bromine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, providing a modular approach to building libraries of diverse compounds for biological screening.

Diagram 1: Key Synthetic Transformations of this compound

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Stille Coupling (Ar-Sn(R)3, Pd catalyst) A->D E 3-Aryl-2-methyl-6-(trifluoromethyl)pyridine B->E F 3-Amino-2-methyl-6-(trifluoromethyl)pyridine Derivative C->F G 3-Aryl-2-methyl-6-(trifluoromethyl)pyridine D->G

Caption: Synthetic utility in cross-coupling reactions.

Experimental Protocols: Harnessing the Synthetic Potential

The true value of this compound is realized through its application in synthetic protocols. Below are representative, detailed methodologies for key transformations.

4.1. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-methyl-6-(trifluoromethyl)pyridine.

Diagram 2: Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)2 & PPh3 - K2CO3 B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 90°C (Stir for 12-24h) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water & Brine) F->G H Dry, Filter & Concentrate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step Suzuki-Miyaura workflow.

Inferred Biological Relevance and Future Directions

While direct bioactivity data for this compound is scarce, its role as a precursor allows us to infer its potential biological relevance. The derivatives synthesized from this building block have shown promise in various therapeutic areas and as agrochemicals.

  • Antimicrobial and Antifungal Potential: The TFMP moiety is present in compounds with demonstrated antibacterial and antifungal properties.[3][7] Further derivatization of this compound could lead to novel antimicrobial agents.

  • Oncology: As seen with kinase inhibitors like Nilotinib, the trifluoromethyl group can be crucial for potent and selective inhibition of cancer-related enzymes.[6] This building block provides a scaffold for developing new kinase inhibitors.

  • Insecticidal and Herbicidal Activity: The agrochemical industry has successfully leveraged TFMP-containing molecules for crop protection.[2][3] New insecticides and herbicides with improved environmental profiles could be developed from this intermediate.

Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their subsequent screening in a wide range of biological assays. This will fully unlock the potential of this versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on safety data for structurally similar compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in the chemical sciences. While not a bioactive agent in itself, it is a powerful and versatile tool that enables the synthesis of a vast array of complex molecules with significant biological activities. Its unique combination of reactive sites and the presence of the critical trifluoromethylpyridine moiety make it an indispensable building block for researchers in drug discovery and agrochemical development. A thorough understanding of its chemistry and synthetic applications is paramount for the continued innovation of new chemical entities that can address pressing challenges in human health and agriculture.

References

An In-Depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a critical heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, a lipophilic trifluoromethyl group for modulating physicochemical properties, and a methyl group—makes it an exceptionally versatile scaffold. This guide provides an in-depth analysis of its synthesis, key chemical transformations, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate in the design of novel, high-value molecules.

Physicochemical and Spectroscopic Profile

This compound is a substituted pyridine derivative whose structural features are pivotal to its synthetic utility. The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the bromine atom at the 3-position serves as a versatile handle for a wide array of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1010422-53-3PubChem[3]
Molecular Formula C₇H₅BrF₃NPubChem[3]
Molecular Weight 240.02 g/mol PubChem[3]
Appearance White to light yellow solid or liquid[1]
Melting Point 34-36°C (Isomer dependent)[1]
Boiling Point 97-99°C at 35 Torr (Isomer dependent)[1]
XLogP3 2.9PubChem[3]

Note: Physical properties can vary slightly between isomers and based on purity.

The spectroscopic data for this compound are consistent with its structure. In ¹H NMR, characteristic signals for the aromatic protons on the pyridine ring and the singlet for the methyl group are observed. The ¹⁹F NMR will show a singlet corresponding to the -CF₃ group.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly categorized into three main strategies: chlorine/fluorine exchange from a trichloromethylpyridine precursor, building the pyridine ring from a trifluoromethyl-containing fragment, or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[4]

For this compound specifically, a common laboratory and industrial approach involves the regioselective functionalization of a suitable pyridine precursor. This often begins with a picoline (methylpyridine) derivative, followed by a sequence of halogenation and trifluoromethylation steps.[4] The precise order and choice of reagents are critical for achieving high yields and regiochemical control.

Diagram: General Synthetic Workflow

G cluster_0 Synthesis Pathway Picoline 2-Methylpyridine (Picoline) Bromination Regioselective Bromination Picoline->Bromination e.g., Br₂ / AlCl₃ Trifluoromethylation Trifluoromethylation Bromination->Trifluoromethylation e.g., CuCF₃ Product This compound Trifluoromethylation->Product

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination of 2-Methylpyridine

This protocol is a representative example for one of the key steps in the synthesis.[5]

  • Reaction Setup: To a stirred mixture of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise. Heat the resulting mixture to 100°C.

  • Bromination: Add bromine (40.0 g) dropwise to the heated mixture over a period of 1 hour, maintaining the temperature at 100°C. Stir for an additional 30 minutes after the addition is complete.

  • Workup: Cool the reaction mixture and carefully pour it into ice water. Acidify the mixture with concentrated hydrochloric acid.

  • Extraction & Purification: Wash the acidic aqueous solution with ethyl acetate. Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution. Extract the product with diethyl ether. Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[5]

Causality: The use of a Lewis acid like aluminum chloride is crucial as it activates the pyridine ring towards electrophilic aromatic substitution by polarizing the bromine molecule, facilitating the regioselective bromination.[5] The subsequent trifluoromethylation step would then be performed on this brominated intermediate.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds in modern organic synthesis.[1][6]

Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating substituted aminopyridines.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the bromine atom, making it susceptible to oxidative addition to a palladium(0) catalyst, which is the first step in these catalytic cycles.[2]

Diagram: Key Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Product Aryl/Heteroaryl Substituted Product Start->Suzuki_Product [Pd] cat. Base Buchwald_Product N-Substituted Product Start->Buchwald_Product [Pd] cat. Base Sono_Product Alkynyl Substituted Product Start->Sono_Product [Pd]/[Cu] cat. Base Suzuki_Node R-B(OH)₂ Suzuki_Node->Suzuki_Product Buchwald_Node R¹R²NH Buchwald_Node->Buchwald_Product Sono_Node R-C≡CH Sono_Node->Sono_Product

Caption: Major palladium-catalyzed transformations of the title compound.

Applications in Medicinal Chemistry and Agrochemicals

The trifluoromethylpyridine motif is a privileged structure in drug discovery and agrochemical design.[4][8] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance key drug-like properties.[8][9]

  • Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[8]

  • Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[8]

  • Binding Affinity: The unique electronic properties and conformational effects of the -CF₃ group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[8][10]

This compound serves as a key intermediate for introducing this valuable pharmacophore into complex molecules. It has been utilized in the synthesis of inhibitors for various biological targets, including kinases involved in cancer proliferation.[8] For example, it is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor, divarasib (GDC-6036).[11]

Table 2: Examples of Bioactive Scaffolds Derived from TFMPs

Compound ClassBiological Target/ApplicationReference
Pyridine DerivativesKinase Inhibitors (Oncology)[8]
Substituted PyridinesAntibacterials[8]
Various HeterocyclesAgrochemicals (Herbicides, Insecticides)[4]
Divarasib IntermediateKRAS G12C Inhibitor[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazards: This compound is typically classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13] Acute toxicity is also a concern.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][15] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][16]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[13] If inhaled, move the person to fresh air.[13] In all cases of exposure, consult a physician.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, highly functionalized molecules. The trifluoromethylpyridine core it provides is instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates and agrochemicals. For researchers in these fields, a thorough understanding of this building block's synthesis and reactivity is essential for the efficient development of next-generation chemical entities.

References

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within the vast arsenal of fluorinated building blocks, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a trifluoromethyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 1010422-53-3[PubChem][1]
Molecular Formula C₇H₅BrF₃N[PubChem][1]
Molecular Weight 240.02 g/mol [PubChem][1]
Appearance White to light yellow solid or liquid[NINGBO INNO PHARMCHEM CO.,LTD.][2]
Melting Point 34-36 °C[NINGBO INNO PHARMCHEM CO.,LTD.][2]
Boiling Point 97-99 °C at 35 Torr[NINGBO INNO PHARMCHEM CO.,LTD.][2]
XLogP3 2.9[PubChem][1]

The Genesis of a Trifluoromethylated Pyridine: Discovery and Historical Context

While a singular, seminal publication detailing the "discovery" of this compound is not readily identifiable in the public domain, its emergence can be contextualized within the broader history of fluorine chemistry and the development of trifluoromethylated pyridines.

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, building upon earlier work on the synthesis of benzotrifluoride.[2] The initial methods involved harsh conditions, such as the chlorination and subsequent fluorination of picolines.[2] Over the decades, synthetic methodologies have evolved significantly, enabling more controlled and selective access to a wide array of trifluoromethylpyridine isomers.

The synthesis of this compound likely arose from the need for specifically functionalized building blocks in agrochemical and pharmaceutical research. The combination of a trifluoromethyl group for metabolic stability and a bromine atom as a versatile synthetic handle for cross-coupling reactions makes this particular isomer a highly attractive intermediate. Its appearance in the catalogs of chemical suppliers and its implicit use in patent literature from the early 21st century onwards suggest its development was driven by the practical demands of medicinal chemistry programs.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Diagram of Retrosynthetic Analysis

G Target This compound RouteA Route A: Bromination Target->RouteA RouteB Route B: Trifluoromethylation Target->RouteB PrecursorA 2-Methyl-6-(trifluoromethyl)pyridine RouteA->PrecursorA PrecursorB 3-Bromo-2-methylpyridine RouteB->PrecursorB

Caption: Retrosynthetic approaches to this compound.

Route A: Electrophilic Bromination of a Trifluoromethylated Precursor

This approach involves the synthesis of 2-methyl-6-(trifluoromethyl)pyridine followed by a regioselective bromination at the 3-position.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

The synthesis of the precursor, 2-methyl-6-(trifluoromethyl)pyridine, can be achieved through various methods, including the fluorination of 2-methyl-6-(trichloromethyl)pyridine. A general procedure is outlined in a patent by Jubilant Life Sciences Ltd. for related compounds.[3]

  • Reaction Setup: To a pressure-resistant reactor, add 2-methyl-6-(trichloromethyl)pyridine and a suitable fluorinating agent (e.g., anhydrous HF) in the presence of a catalyst (e.g., a Lewis acid).

  • Reaction Conditions: Heat the mixture under pressure at a temperature typically ranging from 100 to 200 °C.

  • Work-up and Purification: After the reaction is complete, carefully neutralize the excess acid. Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to yield 2-methyl-6-(trifluoromethyl)pyridine.

Experimental Protocol: Bromination of 2-Methyl-6-(trifluoromethyl)pyridine

The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution. However, the methyl group provides some activation, directing the bromination to the adjacent positions.

  • Reaction Setup: In a reaction vessel protected from moisture, dissolve 2-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).

  • Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction mixture with a reducing agent (e.g., sodium thiosulfate solution) and then neutralize with a base. Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to isolate this compound.

Causality Behind Experimental Choices: The use of a strong acid as a solvent can protonate the pyridine nitrogen, further deactivating the ring. However, it can also facilitate the generation of the electrophilic bromine species. The choice of brominating agent and reaction temperature is crucial to achieve regioselectivity and avoid over-bromination.

Route B: Trifluoromethylation of a Brominated Precursor

This alternative strategy begins with the readily available 3-Bromo-2-methylpyridine and introduces the trifluoromethyl group.

Experimental Protocol: Synthesis of 3-Bromo-2-methylpyridine

A common method for the synthesis of 3-Bromo-2-methylpyridine involves the direct bromination of 2-methylpyridine (2-picoline).[4]

  • Reaction Setup: To a reaction vessel, add 2-methylpyridine and a Lewis acid catalyst, such as aluminum chloride.

  • Reagent Addition: Add bromine dropwise at an elevated temperature (e.g., 100 °C).

  • Reaction Conditions: Stir the mixture at the elevated temperature for a specified period.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and acidify. Wash with an organic solvent to remove non-basic impurities. Basify the aqueous layer and extract the product with an organic solvent. Dry the organic extract and purify by distillation or chromatography to obtain 3-Bromo-2-methylpyridine.

Experimental Protocol: Trifluoromethylation of 3-Bromo-2-methylpyridine

The introduction of the trifluoromethyl group can be achieved using various modern trifluoromethylating reagents. A general approach is described in a patent from Rui Bo (Hangzhou) Pharmaceutical Technology Co., Ltd. for the trifluoromethylation of bromopyridines.[5]

  • Reaction Setup: In an inert atmosphere, dissolve 3-Bromo-2-methylpyridine in a suitable polar aprotic solvent (e.g., DMF or NMP).

  • Reagent Addition: Add a copper source (e.g., CuI or Cu powder) and a trifluoromethylating reagent (e.g., methyl fluorosulfonyldifluoroacetate, Ruppert-Prakash reagent (TMSCF₃), or an Umemoto reagent).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 and 150 °C. The reaction is often monitored by ¹⁹F NMR.

  • Work-up and Purification: After completion, cool the reaction mixture and partition between an organic solvent and water. Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine. Dry the organic layer and purify by column chromatography to yield this compound.

Causality Behind Experimental Choices: Copper-mediated trifluoromethylation reactions are well-established methods for the synthesis of trifluoromethylarenes and -heteroarenes. The choice of the specific trifluoromethylating reagent and copper source can significantly impact the reaction efficiency and cost. The use of a polar aprotic solvent is necessary to facilitate the reaction.

Applications in Drug Discovery: A Versatile Synthetic Handle

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures.

Diagram of Key Cross-Coupling Reactions

G Start This compound Suzuki Suzuki Coupling (Ar-B(OR)₂) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base Sonogashira Sonogashira Coupling (RC≡CH) Start->Sonogashira Pd/Cu catalyst, base ProductSuzuki Aryl/Heteroaryl-Substituted Product Suzuki->ProductSuzuki ProductBuchwald Amino-Substituted Product Buchwald->ProductBuchwald ProductSonogashira Alkynyl-Substituted Product Sonogashira->ProductSonogashira

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. It allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture and partition between an organic solvent and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

The efficiency of the Suzuki-Miyaura coupling with bromopyridines can be influenced by the choice of catalyst, base, and solvent, and optimization is often necessary for challenging substrates.[6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a diverse array of arylamines. This compound can be effectively coupled with a wide range of primary and secondary amines using this methodology.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).[7]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture with vigorous stirring, typically between 80 and 110 °C, until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered or electron-deficient substrates.[7]

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its well-defined reactivity and the strategic placement of its functional groups provide a robust platform for the application of modern synthetic methodologies. While its initial discovery may not be attributed to a single landmark paper, its widespread availability and use are a testament to its importance in contemporary organic synthesis. As the demand for novel, highly functionalized drug candidates continues to grow, the utility of this compound in enabling the rapid and efficient construction of diverse molecular libraries is certain to expand. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the discovery of the next generation of therapeutic agents.

References

Unlocking the Potential of a Trifunctional Scaffold: A Technical Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic systems represents a cornerstone of modern chemical research, driving innovation in pharmaceuticals, agrochemicals, and materials science. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine stands as a preeminent example of a high-value, trifunctional building block, offering a confluence of tunable reactivity and desirable physicochemical properties. The trifluoromethyl group imparts metabolic stability and modulates electronic character, while the bromo and methyl substituents serve as orthogonal handles for sophisticated molecular engineering. This guide provides a comprehensive technical overview of this versatile scaffold, delineating its core reactivity, proposing novel research trajectories, and furnishing actionable experimental protocols to empower researchers in the rapid development of next-generation chemical entities.

Introduction: The Strategic Imperative of Fluorinated Pyridines

The pyridine ring is a privileged heterocycle, forming the core of numerous natural products and synthetic compounds with profound biological activity.[1] Its utility is magnified by the introduction of a trifluoromethyl (CF3) group, a bioisostere of the methyl group that confers a unique suite of properties. The CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the parent molecule, often leading to improved efficacy and pharmacokinetic profiles in drug candidates.[2][3] The trifluoromethylpyridine (TFMP) moiety is a key structural component in a significant number of commercialized pesticides, highlighting its importance in agrochemical discovery.[4][5]

This compound (Figure 1) is a particularly compelling starting material due to its trifunctional nature, which allows for selective and sequential chemical modifications. This guide will explore the untapped potential of this molecule, providing a roadmap for its application in diverse research areas.

Figure 1: Structure of this compound

this compound structure

Core Reactivity: A Trifecta of Functional Handles

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. A thorough understanding of their individual and synergistic behavior is crucial for designing efficient and innovative synthetic strategies.

The Bromo Group: A Nexus for Cross-Coupling

The bromine atom at the 3-position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds.[6] This reaction allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Boronic acid or ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(OAc)2/SPhos, 2 mol%)

    • Base (e.g., K2CO3, 2.0 equiv)

    • Solvent (e.g., Toluene/H2O, 30:1)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (e.g., SPhos), and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[9]

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expertise & Experience: The choice of ligand is critical for achieving high yields and preventing side reactions. Buchwald's biaryl phosphine ligands, such as SPhos, are often highly effective for coupling with heteroaryl halides.[9] The use of a biphasic solvent system like toluene/water can facilitate the dissolution of both the organic and inorganic reagents.

Caption: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11] This reaction enables the introduction of a wide variety of primary and secondary amines at the 3-position, providing access to a rich chemical space for drug discovery.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

    • Ligand (e.g., BINAP, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Solvent (e.g., Toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry Schlenk flask.

    • Add this compound and the amine.

    • Add the degassed solvent.

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the product by flash column chromatography.

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Therefore, the use of a glovebox or rigorous Schlenk techniques is essential for reproducibility. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for facilitating the catalytic cycle.[11]

The Methyl Group: A Site for C-H Functionalization

The methyl group at the 2-position, while less reactive than the bromine atom, offers opportunities for further functionalization. While direct C-H functionalization of the methyl group on a pyridine ring can be challenging, established methods for benzylic-type functionalization can be adapted. For instance, a methyl group in the 2-position of a pyridine ring is generally more reactive than one at the 4-position, while a methyl group at the 3-position is often unreactive under similar conditions.[14]

A plausible route for functionalizing the methyl group involves a two-step sequence: radical bromination followed by nucleophilic substitution.

G A This compound B Radical Bromination (e.g., NBS, AIBN) A->B Step 1 C 3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine B->C D Nucleophilic Substitution (Nu-) C->D Step 2 E 3-Bromo-2-(nucleophilomethyl)-6-(trifluoromethyl)pyridine D->E

Caption: Proposed functionalization of the methyl group.

The Trifluoromethyl Group: A Powerful Modulator

The CF3 group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring.[3] It deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[15] Its primary role, however, is to impart favorable physicochemical properties to the final molecule.

Table 1: Physicochemical Impact of the Trifluoromethyl Group

PropertyInfluence of the CF3 GroupRationale
Lipophilicity IncreasesThe fluorine atoms reduce the basicity of the pyridine nitrogen, leading to greater partitioning into nonpolar environments.[2]
Metabolic Stability EnhancesThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at this position.[3]
Binding Affinity Can IncreaseThe CF3 group can engage in favorable non-covalent interactions within protein binding pockets, such as dipole-dipole and orthogonal multipolar interactions.[2]
Acidity/Basicity Decreases BasicityThe strong electron-withdrawing nature of the CF3 group reduces the electron density on the pyridine nitrogen, making it less basic.[3]

Promising Research Trajectories

The unique combination of functional groups in this compound makes it a versatile platform for innovation in several key research areas.

Medicinal Chemistry: Scaffolding for Novel Drug Candidates

The TFMP scaffold is present in numerous approved drugs and clinical candidates.[3] The ability to introduce diverse substituents at the 3-position via cross-coupling reactions, coupled with the favorable properties imparted by the CF3 group, makes this an ideal starting point for generating libraries of novel compounds for high-throughput screening. Potential therapeutic areas include oncology (e.g., kinase inhibitors), neuroscience, and infectious diseases.

Agrochemicals: Designing Next-Generation Crop Protection Agents

The TFMP moiety is a well-established toxophore in many commercial insecticides, fungicides, and herbicides.[2][4][16] For instance, Sulfoxaflor, an insecticide, is based on a 6-(trifluoromethyl)pyridine structure.[5] By systematically exploring the chemical space around the this compound core, researchers can discover new agrochemicals with improved potency, selectivity, and environmental profiles.

Materials Science: Building Blocks for Functional Organic Materials

The electron-deficient nature of the trifluoromethylated pyridine ring makes it an attractive component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to append various aromatic systems at the 3-position allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful platform for innovation. Its trifunctional nature provides a rich playground for synthetic chemists to explore novel chemical space. By leveraging the distinct reactivity of its bromo, methyl, and trifluoromethyl groups, researchers can rapidly access a diverse array of complex molecules with tailored properties. This guide has illuminated the core reactivity and outlined promising research avenues, providing a solid foundation for the scientific community to unlock the full potential of this remarkable building block.

References

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine stands as a pivotal, albeit nuanced, heterocyclic building block in the landscape of contemporary drug discovery and materials science. Its unique trifluoromethylated and brominated pyridine scaffold offers a confluence of steric and electronic properties that medicinal chemists and material scientists can exploit for the targeted design of novel molecular entities. The strategic placement of the bromine atom at the 3-position, flanked by a methyl group at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 6-position, imbues this molecule with a distinct reactivity profile, particularly in cross-coupling reactions. This guide, intended for the discerning researcher, provides a comprehensive structural and analytical examination of this compound, moving beyond mere data to elucidate the underlying principles that govern its synthesis, characterization, and reactivity. By offering a Senior Application Scientist's perspective, this document aims to empower researchers to leverage the full potential of this versatile intermediate in their synthetic endeavors.

Molecular Architecture and Physicochemical Landscape

The structural foundation of this compound dictates its chemical behavior. The pyridine ring, an electron-deficient aromatic system, is further influenced by the strong inductive effect of the trifluoromethyl group, rendering the ring more susceptible to nucleophilic attack than its non-fluorinated counterparts.[1] The bromine atom at the 3-position serves as a versatile handle for a variety of synthetic transformations.

A summary of the key physicochemical properties of this compound is presented in the table below, offering a consolidated reference for experimental design and execution.[2]

PropertyValueSource
Molecular Formula C₇H₅BrF₃N[2]
Molecular Weight 240.02 g/mol [2]
CAS Number 1010422-53-3[2]
Appearance White to light yellow solidInferred from related compounds
XLogP3 2.9[2]

Synthetic Pathways: A Practical Approach

While multiple strategies can be envisioned for the synthesis of this compound, a common and practical approach involves the targeted bromination of a pre-existing 2-methyl-6-(trifluoromethyl)pyridine scaffold. The regioselectivity of this bromination is a critical consideration, influenced by the directing effects of the substituents on the pyridine ring.

Below is a generalized, yet detailed, experimental protocol for the synthesis, drawing upon established methodologies for the bromination of substituted pyridines.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq).

  • Acidification: Carefully add concentrated sulfuric acid (2-3 volumes relative to the starting material) to the flask while stirring. The mixture may warm slightly.

  • Brominating Agent Addition: Once the starting material is fully dissolved, add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the pH is neutral or slightly basic. Exercise caution as gas evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the desired this compound.

Figure 1: Synthetic workflow for this compound.

Spectroscopic and Spectrometric Characterization

Rigorous structural elucidation of this compound relies on a suite of analytical techniques. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a framework for the validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the methyl protons and the two aromatic protons on the pyridine ring.

  • Methyl Protons (C2-CH₃): A singlet is anticipated around δ 2.5-2.7 ppm.[4] The exact chemical shift will be influenced by the adjacent bromine and the nitrogen atom of the pyridine ring.

  • Aromatic Protons (H4 and H5): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the 5-position (H5), being adjacent to the electron-withdrawing trifluoromethyl group, will likely resonate further downfield than the proton at the 4-position (H4). The coupling constant between these two protons (³JHH) should be in the range of 7-9 Hz, characteristic of ortho-coupling in a pyridine ring.

¹³C NMR: The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

  • Methyl Carbon (C2-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group (C6) and the carbon attached to the bromine (C3) will likely appear as quartets due to coupling with the fluorine atoms (¹JCF and ³JCF, respectively), although the latter may be a smaller, less resolved quartet. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents.

  • Trifluoromethyl Carbon (-CF₃): A prominent quartet is expected around δ 120-125 ppm due to the large one-bond coupling to the three fluorine atoms (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to a pyridine ring, typically in the range of δ -65 to -70 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed. Two peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2), will be present, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks will be at m/z 239 and 241.

  • Key Fragmentation Pathways:

    • Loss of Bromine: A significant fragment corresponding to the loss of a bromine radical ([M-Br]⁺) is expected at m/z 160.

    • Loss of a Methyl Radical: Fragmentation involving the loss of a methyl radical ([M-CH₃]⁺) may also be observed, giving rise to peaks at m/z 224 and 226.

    • Loss of HF: The loss of a molecule of hydrogen fluoride from fragment ions is a possibility for trifluoromethyl-containing compounds.

fragmentation_pathway M [C₇H₅BrF₃N]⁺˙ m/z 239/241 frag1 [C₇H₅F₃N]⁺ m/z 160 M->frag1 - Br• frag2 [C₆H₂BrF₃N]⁺ m/z 224/226 M->frag2 - CH₃•

Figure 2: Predicted primary fragmentation pathways in EI-MS.

X-ray Crystallography: The Definitive Structure

Expected Structural Features:

  • Planarity: The pyridine ring is expected to be essentially planar.

  • Bond Lengths and Angles: The C-Br bond length will be a key parameter, as will the bond lengths and angles within the pyridine ring, which will be influenced by the electronic effects of the substituents. The C-F and C-C bond lengths of the trifluoromethyl group will be consistent with typical values.

  • Intermolecular Interactions: In the solid state, weak intermolecular interactions such as halogen bonding (Br···N or Br···F), π-π stacking between pyridine rings, and C-H···F or C-H···N hydrogen bonds are likely to govern the crystal packing.

Protocol for Single-Crystal X-ray Diffraction

Should suitable single crystals be obtained, the following general protocol would be employed for structure determination:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarized light microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Reactivity and Synthetic Utility

The value of this compound lies in its utility as a synthetic intermediate. The bromine atom at the 3-position is the primary site of reactivity, readily participating in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce new aryl or alkyl substituents at the 3-position. The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse array of substituted anilines. This compound can be coupled with primary or secondary amines in the presence of a palladium catalyst and a suitable base.

Figure 3: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features, characterized by the strategic placement of a bromine atom, a methyl group, and a trifluoromethyl group on a pyridine ring, provide a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in drug discovery and materials science. This guide has provided a comprehensive overview of these aspects, offering a practical resource for researchers in the field.

References

A Theoretical Deep Dive into 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. While experimental data on this specific substituted pyridine is available, a thorough theoretical exploration of its electronic structure, reactivity, and intermolecular interactions is crucial for unlocking its full potential in medicinal chemistry and materials science. This document outlines a series of state-of-the-art computational methodologies, primarily leveraging Density Functional Theory (DFT), to elucidate the fundamental properties of this molecule. By detailing a systematic workflow from geometry optimization to the prediction of spectroscopic and reactive characteristics, this guide serves as a foundational resource for researchers aiming to rationally design novel therapeutics and functional materials based on the this compound scaffold.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are cornerstone heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its physicochemical properties, such as basicity, lipophilicity, and metabolic stability. The subject of this guide, this compound, presents a particularly interesting case due to the presence of three distinct substituents: a bromine atom, a methyl group, and a trifluoromethyl group. These substituents are known to exert significant electronic and steric effects, making a detailed theoretical investigation essential for understanding their interplay and the resulting molecular properties.

The bromine atom at the 3-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions. The methyl group at the 2-position can influence the molecule's conformation and interaction with biological targets. The potent electron-withdrawing trifluoromethyl group at the 6-position is expected to significantly modulate the electronic properties of the pyridine ring, impacting its reactivity and potential as a ligand in organometallic chemistry. A comprehensive theoretical study can provide invaluable insights into these aspects, guiding experimental efforts and accelerating the discovery of new applications.

Foundational Theoretical Methodologies: A Primer

At the heart of modern computational chemistry lies a suite of powerful theoretical methods that allow for the accurate prediction of molecular properties. For a molecule like this compound, Density Functional Theory (DFT) stands out as the most balanced approach in terms of computational cost and accuracy.[2][3]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core idea of DFT is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction, which is a function of 3N coordinates for N electrons.

A typical DFT calculation involves the following key steps:

  • Geometry Optimization: The first and most crucial step is to find the lowest energy conformation of the molecule. This is achieved by iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.

  • Frequency Calculations: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.

  • Electronic Property Calculations: With the optimized geometry, a wide range of electronic properties can be calculated, including the distribution of electron density, molecular orbitals (HOMO and LUMO), electrostatic potential, and various population analyses.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For substituted pyridines, hybrid functionals like B3LYP, which combine a portion of exact Hartree-Fock exchange with a density functional, have been shown to provide reliable results.[2][3] A Pople-style basis set, such as 6-311+G(d,p), is generally a good starting point, offering a good balance between accuracy and computational cost.

A Proposed Theoretical Workflow for this compound

The following section outlines a detailed, step-by-step computational workflow for a comprehensive theoretical investigation of this compound.

Workflow Overview

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum) B->C D 4. Spectroscopic Predictions (NMR, IR) C->D E 5. Electronic Structure Analysis (HOMO, LUMO, ESP) C->E F 6. Reactivity Descriptors (Fukui Functions, Global Indices) E->F G 7. Intermolecular Interactions (Molecular Docking, NCI plots) E->G H 8. Data Analysis & Interpretation F->H G->H

Caption: A proposed computational workflow for the theoretical study of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

  • Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

  • Computational Method Selection:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311+G(d,p).

  • Job Specification:

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Convergence Criteria: Use default or tighter convergence criteria for geometry optimization.

  • Execution and Analysis:

    • Submit the calculation.

    • Upon completion, verify that the optimization converged.

    • Analyze the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths, bond angles, dihedral angles).

Protocol 2: Spectroscopic Predictions (NMR and IR)

  • NMR Chemical Shift Calculation:

    • Method: GIAO (Gauge-Including Atomic Orbital) method within the DFT framework.

    • Reference: Tetramethylsilane (TMS) should be calculated at the same level of theory for referencing the chemical shifts.

    • Procedure:

      • Perform a single-point energy calculation on the optimized geometry of both the target molecule and TMS using the GIAO keyword.

      • Subtract the calculated absolute shielding of TMS from the absolute shielding of the target molecule's nuclei to obtain the predicted chemical shifts.

  • IR Spectrum Simulation:

    • The vibrational frequencies and corresponding intensities are obtained directly from the frequency calculation performed in Protocol 1.

    • The calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP).

    • The simulated IR spectrum can be visualized using a plotting software.

Protocol 3: Electronic Structure and Reactivity Analysis

  • Molecular Orbital Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron donation and acceptance.

    • The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

  • Electrostatic Potential (ESP) Mapping:

    • Generate an ESP map to visualize the charge distribution on the molecular surface.

    • Regions of negative potential (red) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

  • Global Reactivity Descriptors:

    • Calculate global reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω) from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.

  • Fukui Functions:

    • Calculate Fukui functions to identify the most reactive sites for nucleophilic, electrophilic, and radical attack. This provides a more localized picture of reactivity compared to the global indices.

Expected Insights and Data Presentation

A thorough theoretical study as outlined above is expected to yield a wealth of information about this compound.

Structural and Conformational Properties

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. Of particular interest will be the orientation of the trifluoromethyl group and its influence on the planarity of the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311+G(d,p))

ParameterPredicted Value
C2-C3 Bond Length (Å)Value to be calculated
C3-Br Bond Length (Å)Value to be calculated
C6-CF3 Bond Length (Å)Value to be calculated
C2-N1-C6 Bond Angle (°)Value to be calculated
C3-C2-N1-C6 Dihedral Angle (°)Value to be calculated

(Note: The table above is a template; the values would be populated from the output of the DFT calculations.)

Spectroscopic Signatures

The predicted NMR and IR spectra can serve as a valuable tool for the experimental characterization of the molecule. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions in the condensed phase.

Electronic Landscape and Reactivity

The analysis of the electronic structure will reveal the impact of the substituents on the electron distribution within the pyridine ring.

G cluster_0 Electronic Effects on Reactivity A CF3 Group (Strongly Electron-Withdrawing) B Pyridine Ring (Electron Density Modulation) A->B pulls e- density E Altered Nucleophilicity/ Electrophilicity B->E C Br Atom (Inductive Withdrawal, Halogen Bonding) C->B pulls e- density D CH3 Group (Electron-Donating) D->B pushes e- density

Caption: A diagram illustrating the interplay of electronic effects of the substituents on the pyridine ring.

The HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the trifluoromethyl group. The ESP map will likely show a region of negative potential around the nitrogen atom, although its basicity will be significantly reduced by the electron-withdrawing groups. The bromine atom may exhibit a region of positive potential on its cap (a σ-hole), making it a potential halogen bond donor.

Potential Applications in Drug Discovery and Materials Science

The theoretical insights gained from this study can be directly applied to:

  • Drug Design: Understanding the 3D structure and electronic properties of this compound can aid in the design of more potent and selective inhibitors for various biological targets. The molecule can be used as a scaffold, and the theoretical data can guide the rational design of derivatives with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Ligand Design for Catalysis: The electronic properties of the pyridine nitrogen are crucial for its coordination to metal centers. The theoretical data can be used to predict the coordinating ability of this molecule and to design novel ligands for catalysis.

  • Materials Science: The potential for halogen bonding and other non-covalent interactions makes this molecule an interesting building block for crystal engineering and the design of functional organic materials.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational investigation of this compound. By employing a systematic workflow based on Density Functional Theory, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this versatile molecule. The proposed protocols are designed to be self-validating, with the predicted data intended to be correlated with experimental findings. The knowledge generated from such a theoretical study will be instrumental in guiding the rational design of new molecules with tailored properties for applications in drug discovery, catalysis, and materials science.

References

Methodological & Application

The Versatile Role of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Discovery Chemistry

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and substituted pyridine rings into molecular frameworks is a cornerstone of rational design. The pyridine moiety is a ubiquitous feature in a vast number of biologically active compounds, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. When further functionalized with a trifluoromethyl group, a potent electron-withdrawing substituent, the resulting scaffold exhibits modulated pKa, enhanced lipophilicity, and often, improved metabolic stability and binding affinity.[1]

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3) has emerged as a highly valuable and versatile building block for the synthesis of complex organic molecules.[2] Its structure presents a unique combination of features: a reactive bromine atom at the 3-position, a sterically influential methyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position. This arrangement makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile and precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

This comprehensive guide provides detailed application notes and robust protocols for the use of this compound in several key cross-coupling reactions. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively utilize this powerful synthetic intermediate.

Chemical Properties and Reactivity Profile

The reactivity of this compound in cross-coupling reactions is fundamentally governed by the electronic and steric environment of the C-Br bond. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition to a low-valent palladium catalyst, a critical step in most cross-coupling catalytic cycles.

PropertyValueSource
Molecular Formula C₇H₅BrF₃N[2]
Molecular Weight 240.02 g/mol [2]
CAS Number 1010422-53-3[2]
IUPAC Name This compound[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures with exceptional functional group tolerance. The coupling of this compound with various aryl- and heteroarylboronic acids or esters provides a direct route to a diverse array of substituted pyridines.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyridine ring in this compound is expected to facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_catalyst Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Transmetalation Complex [R-Pd(II)(R')L_n]^+ Oxidative Addition Complex->Transmetalation Complex Transmetalation Complex->Pd(0)L_n Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination This compound Ar-Br This compound->Oxidative Addition Complex Oxidative Addition Boronic Acid R'-B(OH)₂ B(OH)₂-Base [R'-B(OH)₃]⁻ Boronic Acid->B(OH)₂-Base Activation Base Base Base->B(OH)₂-Base B(OH)₂-Base->Transmetalation Complex Transmetalation

Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromopyridines and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Good-ExcellentGeneral conditions for a variety of arylboronic acids.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10016Good-ExcellentEffective for more challenging or sterically hindered substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018HighBuchwald ligands can be highly effective for heteroaryl couplings.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[3] This reaction is particularly valuable for the preparation of novel pharmaceutical candidates. The coupling of this compound with a wide range of primary and secondary amines provides access to a diverse array of substituted aminopyridines.

Mechanistic Insights and Ligand Selection

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[3] The choice of phosphine ligand is critical for a successful reaction, particularly with sterically hindered or electron-poor substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[4]

Buchwald_Hartwig_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm reagents Add this compound, Amine, Base, Pd Precatalyst, and Ligand inert_atm->reagents solvent Add Anhydrous Solvent reagents->solvent heating Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Aminopyridine purification->product

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination.
Representative Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol based on established methods for the amination of related bromopyridines and should be optimized for specific amine coupling partners.[4]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by flash chromatography to afford the desired N-substituted aminopyridine.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and key components in materials science. The coupling of this compound with terminal alkynes offers access to a range of functionalized alkynylpyridines.

Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt, and a base. Reductive elimination then yields the arylalkyne product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed.

Representative Protocol: Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of bromopyridines and may require optimization.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrohalide salt.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Alkenylation of the Pyridine Ring

The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene.[7] This reaction allows for the introduction of alkenyl substituents onto the pyridine ring of this compound, leading to the synthesis of substituted styrenes and other vinylpyridines.

Mechanistic Pathway

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the alkenyl-substituted product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[8]

Representative Protocol: Heck Reaction

The following is a general protocol for the Heck reaction of bromoarenes and should be adapted and optimized for this compound and the specific alkene.[9]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealable reaction vessel, add the palladium catalyst, phosphine ligand, and base.

  • Purge the vessel with an inert gas.

  • Add this compound, the alkene, and the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Other Notable Cross-Coupling Reactions

The reactivity of this compound extends beyond the aforementioned transformations. Other important palladium-catalyzed cross-coupling reactions that can be successfully employed include:

  • Stille Coupling: This reaction utilizes organotin reagents as the coupling partners and is known for its tolerance of a wide range of functional groups.[10]

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is a powerful tool for C-C bond formation, often proceeding under mild conditions.[11]

  • Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a versatile handle for further synthetic transformations.[12]

Conclusion: An Enabling Reagent for Innovation

This compound stands out as a synthetically valuable building block, offering a gateway to a vast chemical space of novel pyridine derivatives. Its unique electronic and steric properties make it a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in drug discovery, agrochemicals, and materials science to harness the full potential of this versatile reagent. As with any chemical transformation, the provided protocols should be considered as starting points, with optimization of reaction parameters often necessary to achieve the desired outcome for specific substrates. The continued exploration of the reactivity of such privileged scaffolds will undoubtedly fuel future innovations across the chemical sciences.

References

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Medicinal Chemistry

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The pyridine ring is a privileged scaffold, prevalent in numerous approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability. When functionalized with a trifluoromethyl (-CF3) group, its properties are further enhanced. The -CF3 group is a powerful bioisostere for a methyl or ethyl group but offers superior metabolic stability and increased lipophilicity, which can improve cell membrane permeability and binding affinity.[1][2]

This compound (CAS: 1010422-53-3) has emerged as a particularly valuable building block for medicinal chemists.[3] It combines three key features:

  • A bromine atom at the 3-position, serving as a versatile handle for palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

  • A trifluoromethyl group at the 6-position, which modulates the electronic properties of the pyridine ring and enhances the metabolic stability of derivative compounds.[1][4]

  • A methyl group at the 2-position, which introduces steric hindrance that can be exploited to control regioselectivity in certain reactions and provides a vector for exploring specific binding pockets in target proteins.

This guide provides an in-depth analysis of the application of this building block, focusing on key synthetic transformations and their practical implementation in the synthesis of biologically active compounds.

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1010422-53-3PubChem[3]
Molecular Formula C₇H₅BrF₃NPubChem[3]
Molecular Weight 240.02 g/mol PubChem[3]
XLogP3 2.9PubChem[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the modular and efficient assembly of complex molecular architectures.[1][5]

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki [Pd], Base R-B(OH)₂ sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira [Pd], [Cu] R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald [Pd], Base R₂NH biaryl Bi-aryl Scaffolds suzuki->biaryl alkynyl Alkynylpyridines sonogashira->alkynyl aminopyridine Aminopyridines buchwald->aminopyridine G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Product (Bi-aryl Pyridine) reductive_elim->product pd_ii_halide Ar-Pd(II)L₂(Br) oxidative_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_aryl Ar-Pd(II)L₂(R) transmetal->pd_ii_aryl pd_ii_aryl->reductive_elim aryl_bromide Aryl Bromide (Starting Material) aryl_bromide->oxidative_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Inert Atmosphere (Ar/N₂) B Add Pd Precatalyst, Ligand, and Base A->B C Add Aryl Bromide and Amine B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Heat to 80-110 °C with Vigorous Stirring D->E F Monitor by TLC or LC-MS E->F G Cool to RT, Dilute with Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyridines and the Suzuki-Miyaura Coupling

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. When functionalized with a trifluoromethyl group, these heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The specific isomer, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, represents a versatile building block for introducing this valuable motif. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for execution, and discuss key considerations for optimizing this transformation for the synthesis of novel 2-methyl-3-aryl-6-(trifluoromethyl)pyridines.

Mechanistic Overview: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1] The electron-deficient nature of the pyridine ring, accentuated by the trifluoromethyl group, generally facilitates this step.[4]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][4]

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed Water (if using a biphasic system)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Brine, Anhydrous Sodium or Magnesium Sulfate

  • Celite or silica gel for filtration

Safety Precautions
  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. May cause respiratory irritation.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid creating dust.[8]

  • Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Many organic solvents are flammable and toxic.

  • Bases: Inorganic bases can be corrosive or caustic. Handle with appropriate personal protective equipment.

  • Always wear safety glasses, a lab coat, and appropriate gloves.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe. The use of an aqueous solvent mixture is common to dissolve the inorganic base.[4]

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas through the solution for 10-15 minutes or by subjecting the mixture to three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-3-aryl-6-(trifluoromethyl)pyridine.

Experimental Workflow Diagram

Workflow start Start setup 1. Combine Reactants: - this compound - Boronic Acid - Base - Catalyst start->setup solvent 2. Add Degassed Solvent(s) setup->solvent degas 3. Degas Reaction Mixture solvent->degas react 4. Heat and Stir under Inert Atmosphere degas->react monitor 5. Monitor Reaction Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized workflow for the Suzuki coupling experiment.

Data Presentation: Key Reaction Parameters

The choice of reaction components is crucial for a successful Suzuki coupling. The following table provides a starting point for optimization based on common practices for heteroaryl couplings.

Parameter Recommendation for this compound Rationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, a pre-catalyst like PdCl₂(dppf) or a combination of a Pd(0) source (Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos) may be superior.[2][10]
Ligand Triphenylphosphine (in Pd(PPh₃)₄), dppf, Buchwald-type ligandsElectron-rich and bulky phosphine ligands can promote oxidative addition and reductive elimination, which is beneficial for electron-deficient heteroaryl halides.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[7] Cs₂CO₃ is more soluble in organic solvents and often effective for difficult couplings. K₃PO₄ is a strong base that can be beneficial.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).[13][14] Dioxane and toluene are common choices.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to decomposition.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium catalysts. Consider using a more active pre-catalyst system.

    • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system or increase the temperature.[15]

    • Inefficient Oxidative Addition: The C-Br bond in this substrate should be sufficiently activated. However, for particularly challenging couplings, a more electron-rich ligand may be required.[9]

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. Using a milder base (like KF), anhydrous conditions, or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4]

    • Homocoupling: The coupling of two boronic acid molecules can occur, often due to the presence of oxygen. Rigorous degassing is the primary solution.[4]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. While the 2-methyl group provides some steric hindrance to this interaction, it can still be a factor. Using bulky ligands can help disfavor this coordination.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a wide array of novel 2-methyl-3-aryl-6-(trifluoromethyl)pyridine derivatives. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to harness the full potential of this powerful transformation.

References

The Strategic Application of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for new active ingredients, fluorinated heterocyclic compounds have emerged as a particularly fruitful area of research. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[1][2] Among these, the trifluoromethylpyridine scaffold has proven to be a highly valuable pharmacophore, present in a range of commercialized insecticides, herbicides, and fungicides.[2][3]

This technical guide focuses on the application of a key building block, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine , in the synthesis of next-generation agrochemicals. We will delve into its role in the creation of diverse pesticidal agents, providing detailed experimental protocols for key chemical transformations and exploring the rationale behind its strategic use in agrochemical design.

A Versatile Scaffold for Agrochemical Innovation

This compound is a trifunctionalized pyridine ring, offering multiple points for chemical modification. The trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which can significantly impact the reactivity of the pyridine ring and enhance the biological activity of the final product. The methyl group at the 2-position can also influence the molecule's interaction with its biological target. Crucially, the bromine atom at the 3-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, or other organic moieties, enabling the construction of large and diverse chemical libraries for high-throughput screening.

Application in Insecticide Synthesis: The Power of Amide Bond Formation

While a direct commercial insecticide synthesized from this compound is not prominently documented in publicly available literature, the analogous bromo-pyridine core is central to the synthesis of blockbuster insecticides like Chlorantraniliprole. The chemistry involved in the final amide coupling step of Chlorantraniliprole's synthesis provides a powerful illustration of the utility of such bromo-pyridine intermediates. This reaction is a cornerstone of modern insecticide development.

Key Reaction: Amide Coupling via Sulfonyl Chloride Activation

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of many biologically active molecules. In the context of insecticide synthesis, the reaction between a pyridine- or pyrazole-carboxylic acid and an anthranilamide derivative is a common strategy. The following protocol details a widely used method for this coupling, analogous to the final step in the synthesis of Chlorantraniliprole.

Protocol 1: Synthesis of a Pyridinecarboxamide Insecticide Candidate via Amide Coupling

This protocol describes the coupling of a hypothetical pyridine carboxylic acid derived from this compound with an aniline derivative, a key step in synthesizing insecticidal compounds.

Materials:

  • This compound-5-carboxylic acid (1.0 eq)

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (1.05 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • 3-Picoline (2.6 eq)

  • Propionitrile (solvent)

  • Water

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile.

  • To this solution, add 3-picoline (2.6 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled mixture, ensuring the internal temperature is maintained between -5 and 0 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, add water dropwise to the reaction mixture and stir for 1 hour at room temperature to precipitate the product.

  • Filter the solid precipitate and wash it sequentially with a 3:1 mixture of propionitrile-water and then with pure propionitrile.

  • Dry the solid under a stream of nitrogen or in a vacuum oven to obtain the final pyridinecarboxamide product.

Expected Outcome:

This procedure is expected to yield the desired amide product in high purity and yield (typically >95%). The final product should be characterized by appropriate analytical techniques such as NMR and Mass Spectrometry.

Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)

The trifluoromethylpyridine moiety is a key feature in a number of modern herbicides, particularly those that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] PPO inhibitors are a commercially important class of herbicides that interfere with chlorophyll biosynthesis in susceptible plants, leading to rapid cell death.[5][6] this compound is an excellent starting material for the synthesis of novel PPO-inhibiting herbicides.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common structures in PPO-inhibiting herbicides.[7] This palladium-catalyzed reaction couples an organohalide (in this case, this compound) with an organoboron compound (such as a boronic acid or ester).[7]

Protocol 2: Synthesis of a Phenylpyridine Herbicide Candidate via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to generate a phenylpyridine scaffold, a common core structure in PPO-inhibiting herbicides.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture at 80-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methyl-6-(trifluoromethyl)pyridine.

Expected Outcome:

The Suzuki-Miyaura coupling typically provides good to excellent yields of the desired biaryl product. The purified compound can then be further functionalized to produce a range of potential herbicidal candidates.

Potential Application in Fungicide Synthesis: An Area of Opportunity

The trifluoromethylpyridine moiety is also present in several commercial fungicides.[2] While specific examples of fungicides synthesized directly from this compound are not as prevalent in the literature as for insecticides and herbicides, the inherent biological activity of this scaffold suggests significant potential in this area.

The synthetic strategies outlined above, particularly the Suzuki-Miyaura coupling, can be readily adapted to generate novel fungicide candidates. By coupling this compound with various heterocyclic boronic acids (e.g., pyrazole, triazole, or oxazole derivatives), it is possible to create a diverse library of compounds for screening against a range of fungal pathogens.

Proposed Synthetic Strategy for Novel Fungicides

A plausible approach to novel fungicides would involve the synthesis of a library of compounds where the 3-position of the pyridine ring is functionalized with different five- or six-membered nitrogen-containing heterocycles, a common feature in many successful fungicides.

Data Summary

ApplicationKey ReactionStarting MaterialProduct ClassRepresentative Agrochemicals (or Analogs)
Insecticides Amide CouplingThis compound derivativePyridinecarboxamidesChlorantraniliprole (analogous)
Herbicides Suzuki-Miyaura CouplingThis compoundPhenylpyridinesPPO Inhibitors
Fungicides Suzuki-Miyaura CouplingThis compoundHeteroaryl-pyridines(Proposed)

Visualizing the Synthetic Pathways

Agrochemical_Synthesis cluster_insecticide Insecticide Synthesis cluster_herbicide Herbicide Synthesis cluster_fungicide Fungicide Synthesis (Proposed) start_I This compound-5-carboxylic acid product_I Pyridinecarboxamide (Insecticide Candidate) start_I->product_I Amide Coupling aniline 2-Amino-5-chloro-N,3-dimethylbenzamide aniline->product_I start_H This compound product_H Phenylpyridine (PPO Inhibitor Core) start_H->product_H Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid boronic_acid->product_H start_F This compound product_F Heteroaryl-pyridine (Fungicide Candidate) start_F->product_F Suzuki-Miyaura Coupling heteroaryl_boronic Heterocyclic Boronic Acid heteroaryl_boronic->product_F

Caption: Synthetic pathways for agrochemicals from this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique combination of a reactive bromine handle, a bio-active trifluoromethyl group, and a modifiable methyl group on a pyridine core provides chemists with a powerful platform for the design and synthesis of novel insecticides, herbicides, and potentially fungicides. The key chemical transformations, such as amide coupling and Suzuki-Miyaura cross-coupling, are robust and well-established methods that allow for the efficient construction of complex molecular architectures. As the demand for new and improved crop protection solutions continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of agrochemical innovation.

References

purification methods for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine products

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Purification Methods for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Guide to High-Purity Isolation of this compound: Strategies and Protocols

Authored by: A Senior Application Scientist
Introduction

This compound is a key heterocyclic building block in modern chemistry, finding extensive application in the synthesis of novel agrochemicals and pharmaceuticals.[1] The unique combination of the pyridine core, a bromine handle for further functionalization, and the electron-withdrawing trifluoromethyl group imparts specific physicochemical properties that are highly desirable in drug discovery and materials science.

The purity of this intermediate is paramount, as even minor impurities can lead to significant downstream complications, including altered reaction kinetics, formation of intractable side products, and compromised biological activity in final compounds. This guide provides a comprehensive overview of robust purification strategies for this compound, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for methodological choices. The protocols described herein are designed to be self-validating systems, ensuring researchers can achieve high-purity material consistently.

Compound Profile and Purification Rationale

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurity profile.

1.1. Physicochemical Properties The physical and chemical characteristics of this compound are critical in selecting the appropriate purification technique.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₅BrF₃N-
Molecular Weight 240.02 g/mol [2]Affects diffusion rates and behavior in mass-sensitive analyses (e.g., MS).
Appearance Likely a low-melting solid or oilA solid state strongly favors recrystallization as a primary purification method.
Polarity (XLogP3) 2.9[2]Indicates moderate non-polar character, making it well-suited for normal-phase chromatography.
pKa (Predicted) ~5-6 (Pyridine derivatives)[3]The basic nitrogen atom can interact with acidic stationary phases (silica), potentially causing peak tailing in chromatography.
Boiling Point High (Predicted >200 °C)Standard distillation is often impractical; vacuum distillation may be an option for liquid products.

1.2. Common Impurity Profile Impurities typically originate from the synthetic route. Common synthetic methods for trifluoromethylpyridines include halogen exchange from trichloromethyl precursors or cyclocondensation reactions.[1] Potential impurities may include:

  • Starting Materials: Unreacted picoline precursors.

  • Regioisomers: Isomers with bromine or trifluoromethyl groups at different positions.

  • Reaction Byproducts: Over- or under-halogenated species, or products from side reactions.

The goal of purification is to effectively separate the desired product from these structurally similar compounds.

Strategic Selection of Purification Method

The choice of purification method is a critical decision based on the scale of the reaction, the nature of the impurities, and the physical state of the crude product.

G Start Crude Product This compound IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is it thermally stable and volatile? IsSolid->IsThermallyStable  No (Oil/Liquid) Recrystallization Primary Method: Recrystallization IsSolid->Recrystallization  Yes Chromatography Primary Method: Flash Column Chromatography IsThermallyStable->Chromatography  No Distillation Consider: Vacuum Distillation IsThermallyStable->Distillation  Yes PostPurification Secondary Purification or Polish Chromatography->PostPurification Recrystallization->PostPurification Distillation->PostPurification  (If needed) PostPurification->Chromatography  Impure Final High-Purity Product (>99%) PostPurification->Final  Pure

Caption: Workflow for selecting the optimal purification method.

Protocol 1: High-Resolution Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying moderately non-polar organic compounds and is particularly effective for separating isomers and other closely related impurities.

Principle: The crude mixture is adsorbed onto a solid stationary phase (silica gel) and eluted with a liquid mobile phase. Separation occurs based on the differential partitioning of components between the two phases. Due to the basicity of the pyridine nitrogen, peak tailing can be a significant issue.[4] This is caused by strong interactions with acidic silanol groups on the silica surface. The protocol below incorporates a common strategy to mitigate this effect.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 10% EtOAc/Hexanes) Solvent 2. Prepare Mobile Phase (Hexanes/EtOAc + 0.1% TEA) TLC->Solvent Column 3. Pack Column (Silica Gel Slurry) Solvent->Column Sample 4. Prepare Sample (Dry load or min. DCM) Column->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column, flasks, fraction collection tubes

  • Rotary evaporator

Step-by-Step Protocol:

  • Mobile Phase Selection (TLC Analysis): a. Dissolve a small amount of the crude material in DCM. b. Spot the solution on a TLC plate. c. Develop the plate in a solvent system of increasing polarity (e.g., 5%, 10%, 20% EtOAc in Hexanes). d. The ideal system will give the product a Retention Factor (Rf) of 0.25 - 0.35 . e. To counteract peak tailing, add 0.1% to 0.5% TEA to the chosen mobile phase.[4] This competing base masks the active silanol sites on the silica.

  • Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% EtOAc/Hexanes). The amount of silica should be 50-100 times the weight of the crude product. b. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack a uniform bed. Ensure no air bubbles are trapped. c. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: a. Dry Loading (Preferred): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3x the product weight) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. b. Wet Loading: Dissolve the crude product in the absolute minimum volume of DCM or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply pressure and begin collecting fractions. c. If impurities are close to the product Rf, run the column isocratically (with a single solvent mixture). If impurities are far apart, a gradient elution (gradually increasing the percentage of EtOAc) can be used to speed up the process.[5][6]

  • Analysis and Product Isolation: a. Spot every few fractions on a TLC plate to monitor the elution of the product. b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Place the resulting product under high vacuum to remove residual solvent. e. Confirm purity using NMR, HPLC, or GC-MS.

Protocol 2: Purification by Recrystallization

If the crude product is a solid, recrystallization is an exceptionally powerful and economical method for achieving high purity.

Principle: This technique relies on the differential solubility of the product and its impurities in a chosen solvent at different temperatures.[7] The impure solid is dissolved in a minimum amount of a hot, boiling solvent. As the solution slowly cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[8][9]

Workflow Diagram: Recrystallization

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Solvent 1. Select Solvent (Product soluble when hot, in-soluble when cold) Dissolve 2. Dissolve Crude Solid in MINIMUM boiling solvent Solvent->Dissolve Filter 3. Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->Filter if needed Cool 4. Slow Cooling to Room Temp Filter->Cool Ice 5. Cool in Ice Bath (Maximizes yield) Cool->Ice Collect 6. Collect Crystals (Vacuum Filtration) Ice->Collect Wash 7. Wash with Cold Solvent Collect->Wash Dry 8. Dry Crystals under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Step-by-step workflow for the recrystallization process.

Materials:

  • Crude solid product

  • Various trial solvents (e.g., Hexanes, Isopropanol, Ethanol, Acetone, Water, or mixtures)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Protocol:

  • Solvent Selection: a. Place a small amount of crude material (20-30 mg) into several test tubes. b. Add a few drops of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the solid at room temperature. c. Heat the tubes that did not show solubility. A good solvent will dissolve the solid completely at or near its boiling point. d. Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of a large quantity of crystals. e. Common solvent systems for compounds of this polarity include isopropanol/water or hexanes/EtOAc mixtures.

  • Dissolution: a. Place the entire batch of crude solid into an Erlenmeyer flask. b. Add the chosen solvent dropwise from a pipette while the flask is gently heated on a hot plate. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.

  • Crystallization: a. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Disturbing the solution can cause premature precipitation and trap impurities. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying: a. Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask. b. Wet the filter paper with a small amount of cold recrystallization solvent. c. Pour the cold crystalline slurry into the funnel while the vacuum is on. d. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. e. Allow the crystals to dry on the filter for a few minutes, then transfer them to a watch glass to air dry or place them in a vacuum desiccator for complete drying.

  • Purity Assessment: a. The purity of the recrystallized product can be assessed by melting point analysis. A sharp melting point range close to the literature value indicates high purity. b. Further analysis can be performed by NMR or other spectroscopic methods.

Purity Verification

No purification is complete without verification. The following methods are standard for assessing the purity of the final product.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and can detect proton- or carbon-containing impurities.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity by separating the main component from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components and provides mass information for identification.
Melting Point Analysis A narrow melting point range indicates high purity for a solid compound. Impurities typically broaden and depress the melting range.

References

analytical techniques for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Abstract

This document provides a detailed guide for the analytical characterization of this compound (CAS No. 1010422-53-3), a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to confirm the identity, purity, and structural integrity of the compound. We will detail methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC, GC), explaining the rationale behind procedural choices and providing step-by-step protocols for robust and reproducible results.

Introduction and Compound Profile

This compound is a substituted pyridine ring. The unique physicochemical properties imparted by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make it a valuable building block in medicinal chemistry.[3][4] Rigorous analytical characterization is paramount to ensure the material's quality and the validity of subsequent experimental outcomes. This guide establishes an integrated analytical workflow for unambiguous structural verification and purity assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.[5]

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 1010422-53-3AccelaChem[6]
Molecular Formula C₇H₅BrF₃NPubChem[5]
Molecular Weight 240.02 g/mol PubChem[5]
Exact Mass 238.95575 DaPubChem[5]
Appearance Solid (typical)Sigma-Aldrich[7]

Integrated Analytical Workflow

A successful characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and purity.

G cluster_0 Primary Characterization cluster_1 Purity & Quantification cluster_2 Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) EA Elemental Analysis (C, H, N) NMR->EA MS Mass Spectrometry (HRMS & Isotopic Pattern) MS->EA HPLC HPLC-UV (Purity Assay) HPLC->EA GC GC-MS (Volatile Impurities) GC->EA Report Certificate of Analysis EA->Report Sample Test Sample Sample->NMR Sample->MS Sample->HPLC Sample->GC

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Rationale & Expected Spectra
  • ¹H NMR: This experiment will confirm the presence and connectivity of the two aromatic protons and the methyl group protons. Their chemical shifts will be influenced by the adjacent substituents (Br, CH₃, CF₃). The two aromatic protons are expected to appear as doublets due to coupling to each other.

  • ¹³C NMR: This provides information on the carbon skeleton. The spectrum will show seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to or near the electronegative N, Br, and CF₃ groups will be shifted downfield.[8][9]

  • ¹⁹F NMR: This experiment is highly specific for the trifluoromethyl group. It is expected to show a singlet, as there are no adjacent protons or other fluorine atoms to couple with. The chemical shift is characteristic of the CF₃ group on a pyridine ring.[8]

Predicted NMR Data

The following table outlines the predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

NucleusPredicted δ (ppm)MultiplicityIntegration/CouplingRationale
¹H ~7.8 - 8.0Doublet1HAromatic H, deshielded by N and Br.
¹H ~7.5 - 7.7Doublet1HAromatic H, coupled to the other aromatic H.
¹H ~2.6 - 2.8Singlet3HMethyl group protons.
¹³C ~150 - 160Quartet (¹JCF)C-CF₃Carbon of the CF₃ group, split by ³F.
¹³C ~120 - 155Multiple5 SignalsPyridine ring carbons.
¹³C ~115 - 130SingletC-BrCarbon attached to Bromine.
¹³C ~20 - 25Singlet-CH₃Methyl group carbon.
¹⁹F ~ -65 to -70Singlet3FTrifluoromethyl group.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube. Ensure the solvent is free of residual water.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum (e.g., 64 scans, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns.

Rationale & Expected Spectrum

For this compound, the key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[9] Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula by measuring the exact mass to within a few parts per million (ppm).

G parent [C₇H₅BrF₃N]⁺˙ m/z ≈ 239/241 frag1 Loss of Br [C₇H₅F₃N]⁺ m/z ≈ 160 parent->frag1 - Br• frag2 Loss of CF₃ [C₆H₅BrN]⁺ m/z ≈ 170/172 parent->frag2 - •CF₃

Caption: Expected fragmentation pathways in EI-MS.

Expected Mass Spectrometry Data
IonFormulaCalculated Exact Mass (Da)Expected Observation
[M]⁺ C₇H₅⁷⁹BrF₃N238.95575Molecular ion with ⁷⁹Br
[M+2]⁺ C₇H₅⁸¹BrF₃N240.95370Molecular ion with ⁸¹Br (approx. same intensity as M⁺)
Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this compound due to its likely volatility.[10][11]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC-MS Instrument Conditions:

    • GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Injector: 250°C, splitless mode.

    • Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the main peak.

    • Extract the mass spectrum for the peak of interest.

    • Verify the molecular ion peaks at m/z ~239 and ~241 with a ~1:1 intensity ratio.

    • Compare the fragmentation pattern with expected losses (e.g., Br, CF₃).

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of non-volatile or thermally labile organic compounds and for quantifying impurities.[12]

Rationale

A reversed-phase HPLC method separates compounds based on their hydrophobicity. This compound is a moderately polar molecule and is well-suited for this technique. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Reversed-Phase HPLC Method
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-22 min: 40% B (re-equilibration)

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate the area percent of the main peak to determine purity.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chromatography provides a robust and comprehensive characterization of this compound. NMR confirms the molecular structure and atom connectivity, MS verifies the molecular weight and elemental composition, and HPLC or GC confirms the purity. Following these protocols will ensure the quality and identity of the material for its intended application in research and development.

References

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in the development of novel agrochemicals and pharmaceuticals, owing to the unique physicochemical properties imparted by its trifluoromethyl and bromine substituents.[1][2] This document provides an in-depth guide for its large-scale synthesis, tailored for researchers, chemists, and process development professionals. We focus on a robust and scalable synthetic route centered around the Sandmeyer reaction, a classic yet powerful transformation for the conversion of an aromatic amine to an aryl halide.[3][4] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and addresses critical aspects of process optimization, safety, and quality control to ensure a reliable and efficient synthesis campaign.

Strategic Approach: Retrosynthetic Analysis

The chosen synthetic strategy hinges on the well-established Sandmeyer reaction. This approach is favored for its reliability, scalability, and the commercial availability of the required precursors. The retrosynthetic analysis reveals a two-step conceptual pathway, starting from the key intermediate, 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.

G Target This compound Intermediate Aryl Diazonium Salt Target->Intermediate Sandmeyer Reaction (CuBr / HBr) Precursor 3-Amino-2-methyl-6-(trifluoromethyl)pyridine Intermediate->Precursor Diazotization (NaNO₂ / HBr) G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Bromination Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂ / HBr 0-5 °C ArylRadical Ar• Diazonium->ArylRadical Cu(I)Br - N₂ Product Ar-Br ArylRadical->Product Cu(II)Br₂ - Cu(I)Br

References

Guide to the Safe Handling and Storage of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a key building block in medicinal chemistry and drug development. Its trifluoromethyl and bromo-substituents make it a versatile intermediate for introducing these moieties into larger, more complex molecules. However, the same structural features that make it synthetically useful also necessitate stringent safety protocols. While comprehensive toxicological data for this specific compound is limited, its classification as a halogenated pyridine derivative requires that it be handled with significant care.[1]

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed to empower researchers to work confidently and safely, minimizing risks of personal exposure, chemical incidents, and environmental contamination. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of this compound is inferred from its structural components: a pyridine ring, a bromine atom, and a trifluoromethyl group.

  • Pyridine Core: Pyridine and its derivatives are known for their potential to cause irritation to the skin, eyes, and respiratory system.[2][3] Systemic effects from significant exposure can include nausea, headaches, dizziness, and potential damage to the liver, kidneys, and central nervous system.[3][4]

  • Bromine Substitution: As a brominated organic compound, it may cause skin and eye irritation.[5] During combustion or thermal decomposition, it can release highly toxic and corrosive gases such as hydrogen bromide and nitrogen oxides.[6][7]

  • Trifluoromethyl Group: The trifluoromethyl moiety is generally stable, but under fire conditions, it can contribute to the formation of hazardous hydrogen fluoride gas.[6]

Physicochemical and Hazard Data

The following table summarizes known and predicted data for this compound.

PropertyValueSource(s)
Chemical Formula C₇H₅BrF₃N[8]
Molecular Weight 240.02 g/mol [8]
CAS Number 1010422-53-3[8]
Appearance Varies (often a solid or liquid)General chemical knowledge
Known Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[9]Supplier Safety Data Sheets (SDS)[9]
Potential Hazards Harmful if swallowed or inhaled. Potential organ toxicity.Inferred from related compounds[3][5]
Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen fluoride.Inferred from chemical structure[6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[2][10] This is critical for two reasons:

  • Vapor/Dust Containment: It prevents the inhalation of potentially harmful vapors or dust.[11]

  • Explosion/Splash Protection: The sash of the fume hood provides a physical barrier against splashes or unexpected energetic reactions.

All operations involving the transfer, weighing, or reaction of this compound must be conducted within a fume hood.[4][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[2][3] When there is a heightened risk of splashing (e.g., transfers of larger quantities, reactions under pressure), a full face shield should be worn in addition to goggles.[3]

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[2] Latex gloves are unsuitable. Always check the manufacturer's glove compatibility chart. Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.[4][11] Ensure that shoes fully cover the feet; open-toed shoes are prohibited in the laboratory.

  • Respiratory Protection: Typically, working within a certified fume hood provides adequate respiratory protection.[11] In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary.[1] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.[4]

Detailed Protocols

Adherence to a systematic workflow is essential for safety. The following protocols cover the lifecycle of the chemical within a laboratory setting.

Protocol 3.1: Safe Handling and Use

This protocol outlines the step-by-step process for safely using the chemical in an experiment.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary glassware and equipment. Inspect for cracks or defects.

    • Don all required PPE as described in Section 2.2.

  • Weighing and Transfer:

    • Perform all weighing and transfers inside the fume hood.

    • Use a spatula to transfer solid material. Avoid creating dust. If the material is a liquid, use a syringe or pipette.

    • Close the primary container immediately after dispensing the required amount.[2] This minimizes the release of vapors and protects the chemical from atmospheric moisture.

    • When transferring to a reaction vessel, do so slowly and carefully to avoid splashing.

  • Reaction and Monitoring:

    • Keep the reaction vessel within the fume hood for the duration of the experiment.

    • Use appropriate clamps and supports to secure the apparatus.

    • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Post-Handling Cleanup:

    • Upon completion, quench the reaction safely according to your established experimental procedure.

    • Decontaminate all surfaces within the fume hood.

    • Clean glassware thoroughly.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after exiting the lab.[3] Do not eat, drink, or smoke in the work area.[3]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh / Aliquot Chemical prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 emergency_node Emergency? (Spill / Exposure) handle2->emergency_node clean1 Decontaminate Apparatus & Surfaces handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands clean3->clean4 emergency_protocol Execute Emergency Protocol (Sec 5) emergency_node->emergency_protocol

Caption: A standard workflow for the safe handling of this compound.

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Protocol 4.1: Chemical Storage
  • Container: Store in the original, tightly sealed container provided by the manufacturer.[2][10] Ensure the label is intact and legible.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][11]

  • Environment: Protect from direct sunlight, heat, and all sources of ignition.[4][10] The storage area should be secure to prevent unauthorized access.

  • Incompatible Materials: Segregate from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[3] Contact with these materials could lead to vigorous, exothermic reactions.

Emergency Procedures

All personnel must be familiar with emergency procedures before beginning work.

Protocol 5.1: Accidental Exposure
  • Inhalation: Immediately move the affected person to fresh air.[6][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing immediately.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1]

Protocol 5.2: Spill Response

The response to a spill depends on its size and location.

  • Small Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill using an inert, non-combustible material like vermiculite, sand, or a commercial spill pillow.[3][13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3][10]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside of a fume hood):

    • Evacuate all non-essential personnel from the immediate area.[3][4]

    • Alert laboratory personnel and contact your institution's emergency response team (e.g., Environmental Health & Safety).

    • Remove all ignition sources.[3][15]

    • If safe to do so, increase ventilation by opening sashes on nearby fume hoods.

    • Prevent the spill from entering drains.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Spill Response Decision Tree

G start Spill Occurs q1 Is the spill large or outside a fume hood? start->q1 large_spill LARGE SPILL q1->large_spill Yes small_spill SMALL SPILL q1->small_spill No action1 Evacuate Immediate Area large_spill->action1 action2 Alert Supervisor & EH&S action1->action2 action3 Remove Ignition Sources action2->action3 action4 Restrict Access action3->action4 check_ppe Are you wearing full PPE? small_spill->check_ppe get_ppe Don Full PPE (Gloves, Goggles, Lab Coat) check_ppe->get_ppe No contain Contain with Inert Absorbent (Vermiculite, Sand) check_ppe->contain Yes get_ppe->contain collect Collect waste in a sealed, labeled container contain->collect decon Decontaminate Spill Area collect->decon

Caption: A decision-making workflow for responding to a chemical spill.

Protocol 5.3: Fire Response
  • In case of a fire involving this chemical, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[1][3] Water spray may be used to cool containers but may be ineffective at extinguishing the fire itself.[3][16]

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products like HBr, NOx, and HF.[1][6]

Waste Disposal

Chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and compatible hazardous waste container.[4][17]

  • Labeling: The waste container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name.[17]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this chemical down the drain.

References

Application Notes & Protocols: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Value of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Functional Materials

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of advanced functional materials. Its strategic value stems from the unique combination of its structural features:

  • Electron-Deficient Pyridine Core: The pyridine ring is inherently electron-deficient compared to a benzene ring. This property is crucial for creating materials with specific electronic characteristics.

  • Strong Electron-Withdrawing Trifluoromethyl Group (-CF3): The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry. Its presence on the pyridine ring significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), a critical attribute for developing n-type organic semiconductors and high-performance host materials in organic light-emitting diodes (OLEDs).

  • Reactive Bromine Handle: The bromine atom at the 3-position serves as a versatile reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the precise incorporation of the trifluoromethylpyridine unit into complex molecular architectures, including polymers and dendrimers.[1][2]

  • Methyl Group Modification: The methyl group at the 2-position can influence the solubility and morphological properties of the final material without significantly altering its electronic characteristics.

These features make this compound a prime candidate for the design and synthesis of materials for organic electronics, specialty polymers, and other niche applications where precise control over electronic properties is paramount.

Physicochemical Properties Summary
PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1010422-53-3PubChem[3]
Molecular Formula C7H5BrF3NPubChem[3]
Molecular Weight 240.02 g/mol PubChem[3]
Appearance Solid (typical)N/A

Core Application: Synthesis of Electron-Deficient Polymers for Organic Electronics

The incorporation of electron-deficient units into π-conjugated polymers is a key strategy for developing n-type semiconductors for organic field-effect transistors (OFETs) and electron-transporting layers in OLEDs and organic photovoltaics (OPVs). The 3-methyl-6-(trifluoromethyl)pyridine moiety is an excellent candidate for this purpose.

Principle: Suzuki-Miyaura Cross-Coupling for Polymerization

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of polymer synthesis, it involves the reaction of a dihalo-monomer with a diboronic acid (or ester) monomer in the presence of a palladium catalyst and a base. Here, this compound can be used to synthesize a polymer backbone with alternating electron-rich and electron-deficient units.

Workflow for Polymer Synthesis

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification A 3-Bromo-2-methyl-6- (trifluoromethyl)pyridine F Inert Atmosphere (N2 or Ar) A->F B Comonomer Diboronic Ester (e.g., Fluorene-2,7-diboronic acid bis(pinacol) ester) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (e.g., 90-100 °C) F->G H Reaction Time (24-48 hours) G->H I Precipitation (in Methanol) H->I J Soxhlet Extraction I->J K Reprecipitation J->K L Final Polymer Product K->L G A 3-Bromo-2-methyl-6- (trifluoromethyl)pyridine F Suzuki Coupling Reaction (Inert Atmosphere, Heat) A->F B Carbazole-3-boronic acid B->F C Pd(dppf)Cl2 Catalyst C->F D Na2CO3 Base D->F E DME/H2O Solvent E->F G Column Chromatography F->G H Recrystallization G->H I Final Host Material: 3-(9H-carbazol-3-yl)-2-methyl-6- (trifluoromethyl)pyridine H->I

References

Application Note: Strategic Derivatization of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-bromo-2-methyl-6-(trifluoromethyl)pyridine scaffold is a cornerstone building block in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts favorable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the versatile derivatization of this scaffold. We present detailed protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries for accelerated discovery programs.

Introduction: The Value of the Trifluoromethylpyridine Core

Pyridine and its derivatives are privileged scaffolds, appearing in over 7,000 drug molecules and numerous natural products.[3][4] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, has become a pivotal strategy in drug design.[5] The -CF3 group acts as a strong electron-withdrawing group and a bioisostere for other functionalities, often leading to improved target binding affinity and better metabolic stability.[1][2]

This compound serves as an exceptionally versatile starting material. The bromine atom at the 3-position provides a reactive handle for a multitude of transformations, allowing for the systematic exploration of chemical space around the core. While the C-Br bond at the 3-position is often less reactive in cross-coupling reactions compared to the 2- or 4-positions, its functionalization is key to accessing unique molecular architectures that would otherwise be unattainable.[6] This guide details field-proven methodologies for leveraging this reactivity in the context of library synthesis.

Foundational Principles of Reactivity

The reactivity of the this compound ring is governed by the interplay of its substituents:

  • Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it is inherently electron-withdrawing, reducing the electron density of the entire system and making it more susceptible to nucleophilic attack compared to benzene.

  • Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group that further decreases the electron density of the pyridine ring, significantly influencing the reactivity of the C-Br bond in both cross-coupling and nucleophilic substitution reactions.[6]

  • Methyl Group (-CH3): A weakly electron-donating group that also provides steric hindrance around the 2-position.

  • Bromo Group (-Br): A good leaving group in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[6]

The general reactivity trend for palladium-catalyzed cross-coupling on bromopyridines is 4-bromo > 2-bromo > 3-bromo.[6] This is due to the electronic activation provided by the pyridine nitrogen, which is most pronounced at the ortho and para positions. However, with optimized catalyst systems, the 3-position can be functionalized with high efficiency.

Derivatization Strategies for Library Synthesis

The following sections provide detailed protocols for the most effective transformations of this compound.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmaceuticals.[7] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[8]

Causality Behind Experimental Choices: The selection of a palladium(0) source, a sterically demanding phosphine ligand, and a suitable base is critical. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting in the catalytic cycle.[9][10] The ligand stabilizes the palladium center and promotes both oxidative addition and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Schlenk flask or reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O9075-85
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)K₂CO₃Dioxane/H₂O9080-90
3-Thienylboronic acidPd₂(dba)₃ / SPhos (2 mol% / 4 mol%)K₃PO₄Toluene10085-95
4-Cyanophenylboronic acidPdCl₂(dppf) (3 mol%)Na₂CO₃Toluene/Dioxane8570-80
Note: Yields are illustrative and based on analogous bromopyridine systems.[7] Optimization may be required.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes.[11] These motifs are valuable in their own right and serve as versatile intermediates for further transformations, such as cycloadditions or reductions. The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]

Causality Behind Experimental Choices: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the reaction under mild conditions.[11][12] An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Nitrogen or Argon gas supply

  • Schlenk flask or pressure tube

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed TEA or DIPA, followed by phenylacetylene via syringe.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the alkynylated pyridine.

Data Presentation: Representative Sonogashira Coupling Conditions

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATEA5085-95
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATHFRT90-98
1-HexynePdCl₂(PPh₃)₂ / CuIDIPAToluene6080-90
Propargyl alcoholPdCl₂(dppf) / CuITEADMFRT75-85
Note: Yields are illustrative and based on general Sonogashira protocols.[11] Desilylation of TMS-protected alkynes can be achieved post-coupling with TBAF or K₂CO₃/MeOH.

Visualization: Sonogashira Derivatization Workflow

Sonogashira_Workflow start This compound process Sonogashira Coupling (Pd/Cu, Base) start->process product 3-Alkynyl-2-methyl-6-(trifluoromethyl)pyridine process->product alkyne Terminal Alkyne (R-C≡C-H) alkyne->process Buchwald_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative Addition->Ar-Pd(II)-Br(L) Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) HNR2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Library_Synthesis cluster_0 Reaction Manifolds suzuki Suzuki Coupling (Boronic Acids) library Diverse Chemical Library suzuki->library sonogashira Sonogashira Coupling (Alkynes) sonogashira->library buchwald Buchwald-Hartwig (Amines) buchwald->library snar SNAr (Nucleophiles) snar->library start This compound (Starting Material) start->suzuki start->sonogashira start->buchwald start->snar

References

The Strategic Utility of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine in Modern Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Pyridine Building Block

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its utility is further enhanced by strategic functionalization, and among the vast array of available building blocks, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine stands out as a substrate of particular interest and challenge. This molecule marries the steric hindrance of an ortho-methyl group with the potent electron-withdrawing nature of a para-trifluoromethyl group, creating a unique electronic and steric environment that demands careful consideration in organometallic transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in key organometallic cross-coupling reactions. Moving beyond generic protocols, we will delve into the mechanistic nuances and practical considerations essential for successfully employing this versatile, albeit demanding, reagent. The insights provided herein are grounded in established principles of organometallic chemistry and supported by extensive literature, offering a robust framework for the synthesis of novel molecular entities.

The Dichotomy of Reactivity: Steric Hindrance and Electronic Effects

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of two primary factors:

  • Steric Hindrance: The methyl group at the C2 position, adjacent to the bromine at C3, creates significant steric bulk around the reaction center. This can impede the oxidative addition of the palladium catalyst, a critical step in most cross-coupling catalytic cycles.[2] Consequently, the selection of bulky, electron-rich phosphine ligands is often paramount to facilitate this transformation.[3]

  • Electronic Effects: The trifluoromethyl group at the C6 position is a strong electron-withdrawing group.[4] This has a dual effect: it can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack in some contexts, and it can influence the rate of oxidative addition and reductive elimination in palladium-catalyzed cycles. The electron-deficient nature of the ring can also impact the stability of organometallic intermediates.

Understanding this dichotomy is crucial for troubleshooting and optimizing reactions involving this substrate. The following sections will provide detailed protocols and discussions for key cross-coupling reactions, keeping these specific challenges in mind.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds.[5][6] When applied to this compound, the primary challenge is overcoming the steric hindrance to achieve efficient coupling with a variety of boronic acids and esters.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary. Ligands such as SPhos, XPhos, and RuPhos have proven effective for coupling hindered aryl halides by promoting the oxidative addition step and facilitating the subsequent reductive elimination.[6] The use of pre-catalysts, where the active Pd(0) species is readily generated, can also be advantageous.

  • Base and Solvent System: The choice of base is critical for the transmetalation step. Inorganic bases such as K₃PO₄ and Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, plays a crucial role in solubilizing the various components of the reaction and facilitating the activity of the base.[5]

Comparative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901285Effective for less hindered bromopyridines.
Pd(OAc)₂SPhosK₃PO₄Toluene10018>90A robust system for sterically demanding substrates.[6]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane11016HighOften used for challenging couplings.

This table presents representative conditions for Suzuki-Miyaura couplings of substituted bromopyridines and should serve as a starting point for optimization with this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene (to make a 0.1-0.2 M solution)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) - Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent (e.g., Toluene) inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product 2-Methyl-3-aryl-6- (trifluoromethyl)pyridine purify->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds under Demanding Conditions

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[3][7] The steric and electronic properties of this compound present significant hurdles to successful C-N bond formation, necessitating carefully optimized catalytic systems.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The combination of steric hindrance and an electron-deficient pyridine ring makes ligand selection critical. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos, often in the form of their palladacycle precatalysts, are highly effective for the amination of challenging heteroaryl halides.[8] These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[8] The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices to prevent catalyst deactivation and unwanted side reactions.

Comparative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene10016HighA general and effective system.[2]
RuPhos-Pd-G3-LiHMDSTHF6516HighExcellent for hindered and electron-deficient substrates.[8]
BrettPhos-Pd-G3-K₂CO₃Dioxane11018Moderate-HighMilder base, may require higher temperatures.

This table provides a starting point for reaction optimization based on successful couplings of similar substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • RuPhos-Pd-G3 (1-3 mol%)

  • LiHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous THF (to make a 0.1-0.2 M solution)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the RuPhos-Pd-G3 precatalyst and this compound.

  • Add anhydrous THF, followed by the amine.

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution.

  • Seal the Schlenk tube and heat the reaction mixture at 65-80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pdII_complex L-Pd(II)(Ar)(Br) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + HNR'R'' pdII_amine_complex [L-Pd(II)(Ar)(HNR'R'')]Br amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation + Base amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amido_complex base Base-H+ deprotonation->base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-Br amine HNR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl moieties.[7] For this compound, the reaction conditions must be carefully chosen to ensure efficient coupling while minimizing side reactions such as the Glaser-Hay homocoupling of the terminal alkyne.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. For challenging substrates, copper-free conditions using more sophisticated palladium catalysts and ligands may also be effective and can prevent issues related to copper-mediated side reactions.[2][9]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and act as a scavenger for the HBr generated during the reaction.[7] The reaction is commonly performed in solvents like THF, DMF, or toluene.

Comparative Data for Sonogashira Coupling of Substituted Bromopyridines
Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF65690Classic and widely used conditions.[7]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF80888Alternative palladium source and base.
Pd(PPh₃)₄CuIEt₃NToluene701295Pd(0) source can be used directly.

These conditions are illustrative for bromopyridine substrates and may require optimization for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Et₃N (3.0 equiv)

  • Anhydrous THF (to make a 0.1-0.2 M solution)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow reagents Combine Reactants: - this compound - Pd Catalyst & CuI inert Establish Inert Atmosphere (Ar) reagents->inert additions Add Solvent (THF), Base (Et3N), and Terminal Alkyne inert->additions heat Heat and Stir (65 °C) additions->heat monitor Monitor Progress (TLC) heat->monitor workup Filtration and Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product 3-Alkynyl-2-methyl-6- (trifluoromethyl)pyridine purify->product

Sonogashira Coupling Workflow

Conclusion and Future Outlook

This compound represents a valuable yet challenging building block in organometallic chemistry. Its unique substitution pattern necessitates a departure from standard cross-coupling protocols, demanding a more nuanced approach to catalyst and ligand selection, as well as careful optimization of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the potential of this versatile molecule. As the demand for increasingly complex and highly functionalized molecules in pharmaceuticals and materials science continues to grow, the strategic application of challenging substrates like this compound, guided by a deep understanding of organometallic principles, will undoubtedly play a pivotal role in driving innovation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. This substrate presents unique challenges due to its electronic and steric properties: the electron-withdrawing trifluoromethyl group and pyridine nitrogen deactivate the ring, while the ortho-methyl group creates significant steric hindrance.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: The Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] However, the electronic and steric nature of this compound can impede key steps in the catalytic cycle, leading to low yields.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Question: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What are the primary causes and how can I fix it?

Answer: Low conversion is the most common issue and typically points to problems in one of three areas: the catalyst system, the reaction conditions, or competing side reactions.

  • Inefficient Catalyst System:

    • Cause: The rate-determining step for electron-deficient aryl halides is often the initial oxidative addition of the aryl bromide to the Pd(0) center.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk of the 2-methyl group further hinders this step.

    • Solution: Employ palladium precatalysts with bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species and accelerate oxidative addition.[3][4] Consider screening ligands from the Buchwald or Hartwig families.

  • Suboptimal Base and Solvent Choice:

    • Cause: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Poor solubility of an inorganic base or using a base that is too weak can halt the reaction.

    • Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure your solvent system can dissolve the base; often, a mixture of an organic solvent (like dioxane or toluene) with a small amount of water is necessary to solubilize the base and accelerate the reaction.[6][7]

  • Competing Side Reactions:

    • Cause: Two primary side reactions plague Suzuki couplings: protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid (Glaser coupling).[3][8] Protodeboronation is exacerbated by high temperatures and aqueous basic conditions, while homocoupling is often promoted by the presence of oxygen.[1][6]

    • Solution:

      • To minimize protodeboronation, use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free acid.[3]

      • To prevent homocoupling, ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere (argon or nitrogen).[3][9]

Optimization & Protocol Recommendations
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common, reliable Pd(0) and Pd(II) sources.[10]
Ligand SPhos, XPhos, or RuPhos (2-5 mol%)Bulky, electron-rich ligands that facilitate oxidative addition for hindered and electron-deficient substrates.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for activating the boronic acid partner without being overly harsh.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents are standard, with a small amount of water to aid base solubility.[6][7]
Temperature 90-110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and minimize homocoupling.[9]
General Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid/ester (1.2 equiv.), base (2.5 equiv.), palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., SPhos, 3.6 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by the degassed solvent via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Key Challenges Pd0 L₂Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex Ar-Br (Oxidative Addition) Trans_Complex Transmetalation Complex OA_Complex->Trans_Complex R-B(OR)₂ / Base (Transmetalation) Product_Complex Product Complex Trans_Complex->Product_Complex Isomerization Product_Complex->Pd0 Ar-R (Reductive Elimination) challenge1 • Slow Oxidative Addition (Use bulky, e⁻ rich ligands) challenge2 • Protodeboronation (Use boronic esters) Troubleshooting_Workflow start Low or No Yield in Coupling Reaction q_inert Was the reaction rigorously kept under inert atmosphere? start->q_inert sol_inert FIX: Improve degassing of solvents and use Schlenk/glovebox techniques. q_inert->sol_inert No q_catalyst What catalyst/ligand system was used? q_inert->q_catalyst Yes sol_inert->q_catalyst sol_catalyst_std Standard ligands (e.g., PPh₃) may be insufficient. CONSIDER: Bulky, electron-rich ligands (XPhos, SPhos, RuPhos). q_catalyst->sol_catalyst_std Standard q_base Was the base appropriate for the reaction type? q_catalyst->q_base Bulky/Modern sol_catalyst_std->q_base sol_base_suzuki For Suzuki, ensure base (K₃PO₄, Cs₂CO₃) is soluble (add H₂O). q_base->sol_base_suzuki Suzuki Issue sol_base_bh For Buchwald-Hartwig, use a strong, non-nucleophilic base (NaOtBu, LHMDS). q_base->sol_base_bh B-H Issue q_side_reactions Are major side products observed? (e.g., homocoupling, dehalogenation) q_base->q_side_reactions Sonogashira Issue sol_base_suzuki->q_side_reactions sol_base_bh->q_side_reactions sol_side_suzuki For Suzuki, use boronic esters to prevent protodeboronation. Ensure no O₂. q_side_reactions->sol_side_suzuki Suzuki sol_side_sono For Sonogashira, switch to a COPPER-FREE protocol. q_side_reactions->sol_side_sono Sonogashira success Reaction Optimized q_side_reactions->success No Side Rxns sol_side_suzuki->success sol_side_sono->success

References

Technical Support Center: Troubleshooting Side Products in Reactions of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in synthetic chemistry, with a particular focus on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to empower you to not just solve immediate issues, but to proactively design more robust and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a debrominated product, 2-methyl-6-(trifluoromethyl)pyridine, in my Suzuki-Miyaura coupling reaction. What's causing this and how can I prevent it?

A1: The formation of a hydrodehalogenated (in this case, debrominated) product is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] This occurs when the organopalladium intermediate, which is on the catalytic cycle to your desired product, is intercepted by a hydrogen source before it can undergo reductive elimination with your coupling partner.

Mechanistic Insight:

The catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of your this compound to a Pd(0) species, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to give the desired product and regenerate the Pd(0) catalyst. The debrominated side product arises from a competing pathway where the aryl-palladium(II)-halide intermediate undergoes protonolysis. Potential hydrogen sources can include trace water, alcohols (if used as a solvent or present as an impurity), or even the amine itself in related Buchwald-Hartwig reactions.

Troubleshooting and Solutions:

  • Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are scrupulously dried and degassed. The use of an inert atmosphere (argon or nitrogen) is critical to prevent both oxidation of the palladium catalyst and introduction of atmospheric moisture.[4]

  • Choice of Base: The base is crucial for activating the boronic acid.[5] However, some bases can promote side reactions. For instance, using hydroxide bases in the presence of trace amounts of water can lead to protonolysis. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃.[4][6]

  • Solvent System: While aqueous solvent mixtures are common in Suzuki couplings, they can be a source of protons for the undesired debromination.[4] If you are observing significant debromination, consider switching to an anhydrous solvent system like toluene or dioxane.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired productive reductive elimination versus the undesired side reactions. Electron-rich, bulky phosphine ligands can often accelerate the reductive elimination step, minimizing the lifetime of the intermediate susceptible to protonolysis.

Q2: In my Buchwald-Hartwig amination, besides the desired arylamine, I'm isolating a product that appears to be the result of pyridine ring opening or decomposition. Why is this happening?

A2: The pyridine ring, especially when activated by a strong electron-withdrawing group like trifluoromethyl, can be susceptible to nucleophilic attack under the basic conditions of the Buchwald-Hartwig amination.[6] While the intended reaction is at the C-Br bond, strong bases or highly nucleophilic amines can, in some cases, attack the electron-deficient pyridine ring itself.

Mechanistic Insight:

The trifluoromethyl group at the 6-position, along with the inherent electron-deficient nature of the pyridine nitrogen, makes the 2- and 4- positions of the pyridine ring particularly susceptible to nucleophilic attack.[6] While your bromine is at the 3-position, the overall electronic nature of the ring is altered. Strong bases, especially at elevated temperatures, might lead to complex decomposition pathways initiated by nucleophilic addition to the ring.

Troubleshooting and Solutions:

  • Base Selection: This is often the most critical parameter. Very strong bases like sodium tert-butoxide (NaOtBu), while common, can sometimes be too harsh.[6] Consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The choice of base can be highly substrate-dependent.[7]

  • Reaction Temperature: Elevated temperatures can accelerate decomposition pathways. If you are observing decomposition, try running the reaction at a lower temperature for a longer period. Many modern Buchwald-Hartwig catalyst systems are active at lower temperatures.[8]

  • Ligand Choice: The use of sterically hindered, electron-rich phosphine ligands can promote the desired C-N bond formation at lower temperatures and with milder bases, thereby minimizing side reactions.[7][8]

  • Reagent Purity: Ensure your this compound is pure. Acidic impurities could react with the base and complicate the reaction.

Q3: I am attempting a lithium-halogen exchange on this compound to form an organolithium species for subsequent reaction with an electrophile. However, I am getting a complex mixture of products, including what appears to be isomers. What is going on?

A3: The lithiation of substituted pyridines can be complex. Besides the desired lithium-halogen exchange at the C-Br bond, you may be encountering competing deprotonation of the methyl group or even a "halogen dance" phenomenon, where the bromine atom appears to migrate to a different position on the ring.[9]

Mechanistic Insight:

  • Competing Deprotonation: Organolithium reagents like n-butyllithium are strong bases. The methyl group at the 2-position has protons that can be abstracted, leading to a benzylic-type anion. This can then react with your electrophile, leading to side-chain functionalization.[10]

  • Halogen Dance: This is a process where a lithiated aryl halide can rearrange to a more stable isomeric organolithium species, with the halogen atom migrating to the position of the original lithiation.[9] For 3-bromopyridine derivatives, this can be a significant issue.[11] The stability of the resulting organolithium species often dictates the outcome.

Troubleshooting and Solutions:

  • Lower Reaction Temperatures: These reactions are typically performed at very low temperatures (e.g., -78 °C or even -100 °C) to minimize side reactions like deprotonation and halogen dance.[11]

  • Choice of Lithiating Agent: While n-butyllithium is common, other organolithium reagents might offer better selectivity. For instance, tert-butyllithium can sometimes favor lithium-halogen exchange over deprotonation due to its greater steric bulk.[10]

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice.

  • Rapid Quenching: Once the lithium-halogen exchange is complete, the subsequent reaction with the electrophile should be performed promptly to minimize the time for potential side reactions to occur.

Q4: Can the trifluoromethyl group itself be a source of side products?

A4: Yes, under certain conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group. While generally robust, this transformation can occur under strongly basic or acidic conditions, especially at elevated temperatures.[12]

Mechanistic Insight:

The carbon atom of the trifluoromethyl group is highly electrophilic due to the three fluorine atoms. It can be susceptible to nucleophilic attack, particularly by hydroxide ions, leading to a stepwise hydrolysis process that ultimately forms a carboxylate.

Troubleshooting and Solutions:

  • Avoid Harsh Basic/Acidic Conditions: If your desired transformation does not require strongly basic or acidic conditions, it is best to avoid them.

  • Control of Reaction Temperature: As with many side reactions, hydrolysis of the trifluoromethyl group is often accelerated at higher temperatures.

  • Work-up Conditions: Be mindful of the work-up procedure. Prolonged exposure to strong aqueous base or acid during extraction and washing steps could potentially lead to this side reaction.

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon Reaction Type(s)Probable Cause(s)Recommended Mitigation Strategies
2-methyl-6-(trifluoromethyl)pyridineSuzuki-Miyaura, Buchwald-HartwigProtonolysis of the Aryl-Pd(II) intermediateUse anhydrous reagents and solvents, employ an inert atmosphere, select non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃), consider anhydrous solvent systems.
Pyridine Ring DecompositionBuchwald-Hartwig, Reactions with strong basesNucleophilic attack on the electron-deficient pyridine ringUse milder bases (e.g., Cs₂CO₃, K₃PO₄), lower the reaction temperature, use highly active catalyst systems to enable milder conditions.
Isomeric BromopyridinesLithiation/Halogen-Lithium Exchange"Halogen dance" rearrangementPerform the reaction at very low temperatures (-78 °C or lower), choose the appropriate organolithium reagent, and quench the reaction promptly.
2-(lithiomethyl)-3-bromo-6-(trifluoromethyl)pyridineLithiationDeprotonation of the 2-methyl groupUse very low temperatures, consider sterically hindered bases that may favor halogen-lithium exchange over deprotonation.
3-Bromo-2-methylpyridine-6-carboxylic acidReactions in strong aqueous base or acidHydrolysis of the trifluoromethyl groupAvoid prolonged exposure to harsh pH conditions, especially at elevated temperatures, during both the reaction and work-up.

Visualizing Reaction Pathways and Side Reactions

Suzuki-Miyaura Coupling: Desired Pathway vs. Debromination Side Reaction

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling and the point at which the undesired debromination side reaction can occur.

Suzuki_Side_Reaction cluster_main Desired Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-Br(L_n) (Intermediate) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation (with Ar'-B(OR)2) SideProduct Ar-H (Debrominated Side Product) ArPdX->SideProduct Protonolysis (e.g., from H2O) Transmetal Transmetalation (with Ar'-B(OR)2) ArPdAr->Pd0 Product Ar-Ar' (Desired Product) ArPdAr->Product Reductive Elimination RedElim Reductive Elimination Protonolysis Protonolysis (e.g., from H2O) ArBr Ar-Br (Starting Material)

Caption: Desired Suzuki coupling vs. side reaction.

Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize the formation of the debrominated side product.

Reagents and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas (argon or nitrogen) line

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is allowed to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Pre-mixture (optional but recommended): In a separate small, dry vial under an inert atmosphere, briefly mix the palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst (or the pre-mixture) to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the consumption of the starting material and the appearance of the product and the debrominated side product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during purification.

Introduction to Purification Challenges

This compound is a substituted pyridine derivative, and its purification can present several challenges due to its specific chemical properties. The presence of a basic pyridine nitrogen, a bulky bromine atom, and an electron-withdrawing trifluoromethyl group all influence its behavior during purification. Common issues include the presence of starting materials, isomeric impurities, and degradation products. This guide provides systematic approaches to tackle these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted starting materials: Depending on the synthesis, this could be a precursor pyridine or a brominating/trifluoromethylating agent.

  • Isomeric byproducts: Incomplete regioselectivity during bromination or functionalization can lead to isomers.

  • Over-brominated or under-brominated species: If the reaction is not carefully controlled, you might see species with additional or fewer bromine atoms.

  • Hydrolysis or degradation products: The trifluoromethyl group can be sensitive to certain conditions, and the pyridine ring itself can be susceptible to degradation.

Q2: My purified this compound is colored (yellow or brown). What is the cause and how can I remove the color?

A2: Discoloration in purified pyridines is often due to trace impurities or degradation products that are highly colored.[1] To address this:

  • Charcoal Treatment: Activated charcoal can be effective at adsorbing colored impurities. Dissolve your compound in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Distillation: If the compound is thermally stable, vacuum distillation can be a very effective method for separating it from non-volatile colored impurities.

  • Chromatography: If the colored impurities have different polarities from your product, column chromatography should be effective.

Q3: What are the key safety precautions to take when purifying this compound?

A3: Pyridine derivatives can be toxic and should be handled with care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Given the bromine and trifluoromethyl groups, be mindful of potential thermal decomposition which could release hazardous fumes.

Troubleshooting Common Purification Issues

This section provides troubleshooting guidance for specific purification techniques.

Issue 1: Column Chromatography Challenges

Q: My compound is showing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?

A: Peak tailing with pyridine-containing compounds on silica gel is a common problem.[2] This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction leads to a non-ideal elution profile.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (0.1-1%) is a common and effective choice.[3][4]

  • Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[3][4]

  • Deactivated Silica Gel: You can also use silica gel that has been "deactivated" by pre-treating it with a base.

Q: I am struggling to separate my desired product from a closely eluting impurity via column chromatography. What can I do to improve the separation?

A: Co-elution of impurities is a frequent challenge, especially with isomers or byproducts with similar polarities.[5]

Troubleshooting Steps:

  • Optimize the Solvent System: A thorough thin-layer chromatography (TLC) screen is crucial.[3] Experiment with different solvent systems of varying polarities. Sometimes a less polar solvent system with a shallower gradient can improve separation.[3]

  • Change the Stationary Phase: If optimizing the mobile phase isn't sufficient, switching to a different stationary phase like alumina or a bonded-phase silica (e.g., cyano or diol) can alter the selectivity of the separation.[2]

  • Increase Column Length: Using a longer chromatography column can increase the number of theoretical plates and improve the resolution between closely eluting compounds.[3]

Experimental Workflow: Troubleshooting Column Chromatography

start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column tailing Peak Tailing? column->tailing coelution Co-elution? tailing->coelution No add_base Add triethylamine to eluent tailing->add_base Yes pure Pure Product coelution->pure No optimize_solvent Optimize solvent system or change stationary phase coelution->optimize_solvent Yes add_base->column optimize_solvent->column

Caption: A workflow for troubleshooting common column chromatography issues.

Issue 2: Recrystallization Difficulties

Q: I'm having trouble finding a suitable solvent system for the recrystallization of this compound. What is a good strategy?

A: Finding the right solvent for recrystallization is often a matter of trial and error. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with common solvents like hexanes, ethyl acetate, toluene, and ethanol. Use small amounts of your crude product for these tests.

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]

Issue 3: Distillation Challenges

Q: I am considering vacuum distillation for purification. What are the key parameters to consider for this compound?

A: Vacuum distillation can be an excellent method for purifying thermally stable liquids or low-melting solids.[6]

Key Considerations:

  • Boiling Point: The boiling point of your compound will decrease significantly under vacuum. You will need to find an appropriate balance of temperature and pressure to achieve a controlled distillation.

  • Thermal Stability: Before attempting a large-scale distillation, it is wise to test the thermal stability of your compound on a small scale. Heat a small sample to the expected distillation temperature and hold it there for some time to see if any degradation occurs.

  • Fractional Distillation: If you have impurities with boiling points close to your product, a fractional distillation setup with a fractionating column will be necessary to achieve good separation.

Analytical Methods for Purity Assessment

To confirm the purity of your final product, a combination of analytical techniques is recommended.

Analytical TechniqueInformation ProvidedKey Considerations
NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[7]¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.
Gas Chromatography (GC) Excellent for assessing the purity of volatile compounds and detecting volatile impurities.[7]A flame ionization detector (FID) is commonly used for purity assessment by area percent.
High-Performance Liquid Chromatography (HPLC) A versatile technique for purity determination of non-volatile or thermally sensitive compounds.[4][7]A reversed-phase C18 column is often a good starting point for pyridine derivatives.[4][8]
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can be coupled with GC or HPLC for impurity identification.High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[9]

Purity Assessment Workflow

start Purified Product nmr NMR (1H, 19F, 13C) Structural Confirmation start->nmr hplc_gc HPLC or GC Purity Assessment start->hplc_gc final Final Purity Confirmed nmr->final ms Mass Spectrometry Molecular Weight Confirmation hplc_gc->ms ms->final

Caption: A general workflow for the analytical assessment of product purity.

References

troubleshooting guide for failed 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile building block. By understanding the underlying chemical principles, you can diagnose and resolve experimental setbacks efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction yield of this compound consistently low or zero?

Low or no yield is the most frequent issue, often stemming from a few critical areas: reagent integrity, reaction conditions, and the nature of the starting material. The synthesis of this compound typically involves the electrophilic bromination of 2-methyl-6-(trifluoromethyl)pyridine. The pyridine ring is inherently electron-deficient, a property exacerbated by the potent electron-withdrawing trifluoromethyl group.[1] This deactivation makes the ring less susceptible to electrophilic attack than a simple benzene ring.[2]

Potential Cause 1.1: Inactive Brominating Agent or Catalyst

  • The "Why": Electrophilic brominating agents like N-Bromosuccinimide (NBS) can degrade over time, especially with exposure to moisture and light. Similarly, if an acid catalyst (e.g., H₂SO₄) is used, its concentration and purity are paramount. Water can quench the reaction by reacting with the brominating agent or catalyst.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Always use a freshly opened bottle of NBS or recrystallize old NBS from water before use.

    • Verify Catalyst Acidity: If using a liquid acid catalyst like sulfuric acid, ensure it is concentrated and has not absorbed atmospheric moisture.

    • Inert Conditions: While not always strictly necessary for bromination itself, ensuring your glassware is oven-dried and running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture-related side reactions, particularly if sensitive reagents are involved.

Potential Cause 1.2: Sub-optimal Reaction Temperature

  • The "Why": Electrophilic aromatic substitution on a deactivated ring requires significant energy input to overcome the activation barrier.[3][4] Insufficient temperature will result in a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Increase Temperature: For the bromination of 2-methyl-6-(trifluoromethyl)pyridine, temperatures in the range of 130-140°C are often required, especially when using elemental bromine in sulfuric acid.[4]

    • Monitor with TLC/LC-MS: When optimizing temperature, monitor the reaction progress closely to avoid decomposition or the formation of side products.

Potential Cause 1.3: Incorrect Regiochemistry

  • The "Why": The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 2-methyl-6-(trifluoromethyl)pyridine, these directing effects align to favor substitution at the 3- and 5-positions. Bromination at the 3-position is generally favored due to steric hindrance from the CF₃ group at the 6-position. However, under certain conditions, the formation of the 5-bromo isomer can occur, complicating purification and reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Confirm Product Identity: Use NMR and/or Mass Spectrometry to confirm that the product formed is indeed the desired 3-bromo isomer and not another regioisomer.

    • Solvent and Catalyst Choice: The choice of solvent and catalyst system can influence regioselectivity.[5] Exploring different conditions reported in the literature may be necessary.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose the root cause of low product yield.

LowYieldWorkflow start Start: Low/No Yield check_reagents 1. Verify Reagent Quality (NBS, Solvent, Catalyst) start->check_reagents check_conditions 2. Assess Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagent_issue Corrective Action: - Use fresh/purified reagents - Ensure anhydrous conditions check_reagents->reagent_issue Issue Found check_sm 3. Analyze Starting Material Purity & Identity check_conditions->check_sm Conditions OK conditions_issue Corrective Action: - Increase temperature incrementally - Extend reaction time - Monitor via TLC/LC-MS check_conditions->conditions_issue Issue Found outcome Identify Root Cause check_sm->outcome SM OK sm_issue Corrective Action: - Re-purify starting material - Confirm structure via NMR check_sm->sm_issue Issue Found

Caption: A step-by-step decision tree for troubleshooting low yield.

FAQ 2: My reaction produces multiple spots on TLC, and purification is difficult. What are the likely impurities?

The formation of multiple products is a common challenge, arising from side reactions or incomplete conversion.

Potential Impurity 2.1: Unreacted Starting Material

  • The "Why": As discussed, the electron-deficient nature of the starting material can lead to incomplete reactions.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring via TLC.

    • Increase Stoichiometry of Brominating Agent: A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS) can help drive the reaction to completion. Avoid large excesses to prevent over-bromination.

Potential Impurity 2.2: Di-brominated Product

  • The "Why": If the reaction is pushed too hard (excessive temperature or brominating agent), a second bromine atom can be added to the ring, typically at the 5-position, yielding 3,5-dibromo-2-methyl-6-(trifluoromethyl)pyridine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent.

    • Gradual Addition: Add the brominating agent portion-wise or as a solution over time to maintain a low concentration and minimize over-reaction.

Potential Impurity 2.3: Hydrolysis or Decomposition Products

  • The "Why": The trifluoromethyl group is generally stable, but under harsh acidic or basic conditions, particularly at high temperatures, it can be susceptible to hydrolysis.[1] Furthermore, pyridinic compounds can decompose under excessive heat.

  • Troubleshooting Steps:

    • Careful Temperature Control: Avoid exceeding the recommended reaction temperature.

    • Neutral Workup: During the workup phase, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Experimental Protocol: Purification by Column Chromatography

Effective purification is key to obtaining the high-purity material required for subsequent steps.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with 100% Hexanes and gradually increase the polarity by adding Ethyl Acetate. The product is moderately polar and should elute before more polar impurities. A typical starting gradient might be 0% to 10% Ethyl Acetate.
TLC Visualization UV light (254 nm) & KMnO₄ stainThe pyridine ring is UV active. A potassium permanganate stain can help visualize compounds that are not UV active.
Loading Method Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading onto the column often results in better separation than wet loading in a minimal amount of solvent.
FAQ 3: Are there any specific safety considerations for this reaction?

Yes. Working with brominating agents and trifluoromethylated compounds requires specific precautions.

  • Brominating Agents: N-Bromosuccinimide (NBS) and especially elemental bromine (Br₂) are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Solvents: Many bromination reactions use chlorinated solvents (like Dichloromethane or Chloroform) or strong acids (Sulfuric acid). These should be handled with care to avoid inhalation and skin contact.

  • Exothermic Potential: The reaction can be exothermic. Adding reagents slowly and with external cooling (if necessary) is a prudent measure, especially when scaling up.

  • Quenching: The workup procedure often involves quenching excess brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. This should be done carefully as the quenching reaction can also be exothermic.

Logical Relationship: From Properties to Experimental Design

The unique properties of the 2-methyl-6-(trifluoromethyl)pyridine starting material directly inform the necessary experimental design choices for a successful bromination.

properties_to_design cluster_props Inherent Molecular Properties cluster_design Required Experimental Design prop1 Electron-Deficient Pyridine Ring choice1 Forcing Reaction Conditions (High Temperature) prop1->choice1 prop2 Strongly Withdrawing CF3 Group prop2->choice1 choice2 Careful Control of Stoichiometry (1.0-1.1 eq. Bromine Source) prop2->choice2 Prevents over-reaction prop3 Directing Group Effects (Me vs. CF3) choice3 Anticipate Regioselectivity (Targeting the 3-position) prop3->choice3

Caption: How molecular properties dictate the necessary experimental strategy.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the challenges of catalyst poisoning in cross-coupling reactions involving 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Our focus is on providing practical, in-depth solutions to common experimental hurdles.

Introduction: The Challenge of Pyridine-Containing Substrates

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly with the palladium catalyst, leading to the formation of inactive or less active catalytic species. This phenomenon, known as catalyst poisoning, is a primary cause of low yields and failed reactions with this class of substrates.[1][2]

This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome catalyst poisoning in your reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is giving a very low yield or has stalled completely. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen.[1][2] The nitrogen's lone pair can bind to the palladium center, disrupting the catalytic cycle. This is a common issue with pyridine-containing substrates.[1][2] Other potential causes include:

  • Impurities in reagents or solvents: Trace amounts of sulfur, water, or other coordinating species can deactivate the catalyst.[3]

  • Suboptimal reaction conditions: Incorrect choice of ligand, base, solvent, or temperature can lead to catalyst decomposition or a sluggish reaction.[2]

  • Presence of oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like the homocoupling of boronic acids.[2]

Q2: How do the substituents on the pyridine ring—the methyl and trifluoromethyl groups—affect the reaction and potential for catalyst poisoning?

A2: The substituents have both electronic and steric effects:

  • Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient.[4][5] This can make the oxidative addition step of the catalytic cycle more challenging. However, it also reduces the basicity of the pyridine nitrogen, which may slightly lessen its tendency to coordinate with and poison the palladium catalyst compared to more electron-rich pyridines.

  • Methyl (-CH₃) Group: Located at the 2-position, the methyl group provides steric hindrance near the nitrogen atom. This steric bulk can help to disfavor the coordination of the pyridine nitrogen to the palladium center, thereby mitigating catalyst poisoning to some extent.[6][7]

Q3: What are the visual signs of catalyst deactivation or poisoning in my reaction?

A3: A key visual indicator of catalyst decomposition is the formation of a black precipitate, commonly known as "palladium black."[2][8] This indicates that the soluble, active palladium catalyst has agglomerated into inactive metallic palladium particles. A healthy, active reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). If the reaction mixture remains colorless or the color of the starting materials, it may indicate that the catalyst has not become active.

Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning by pyridine substrates?

A4: Yes, the choice of the catalyst system is critical. For challenging substrates like this compound, it is highly recommended to use:

  • Bulky, Electron-Rich Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and Hartwig's ligands are designed to be sterically demanding.[1][2] This bulkiness creates a "pocket" around the palladium atom that sterically hinders the approach and coordination of the pyridine nitrogen.

  • Well-Defined Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) is often more effective. These precatalysts are designed to efficiently generate the active, monoligated Pd(0) species required for the catalytic cycle.

Q5: Can I regenerate my poisoned homogeneous palladium catalyst?

A5: For laboratory-scale reactions using homogeneous palladium catalysts, regeneration is often impractical and not well-documented for catalyst poisoned by substrate coordination. The most effective approach is to focus on preventing poisoning in the first place. Some methods for recycling homogeneous catalysts using techniques like pH-sensitive tags or organic solvent nanofiltration have been reported, but these are specialized procedures not typically employed for routine laboratory synthesis.[9][10] It is generally more time and cost-effective to start with a fresh catalyst and optimize the reaction conditions to prevent deactivation.

Troubleshooting Guide: A Systematic Approach to Overcoming Catalyst Poisoning

When faced with a low-yielding or failed reaction, a systematic approach is key to identifying and resolving the issue.

Issue 1: Low or No Product Yield

Potential Cause: Catalyst poisoning by the pyridine substrate.

Diagnostic Steps & Solutions:

  • Control Experiment: Set up a parallel reaction with a simpler aryl bromide (e.g., bromobenzene) under the same conditions. If this reaction proceeds smoothly, it strongly suggests that the pyridine moiety in your substrate is the culprit.[8]

  • Ligand Screening: The choice of ligand is paramount. If you are using a less bulky ligand (e.g., PPh₃), switch to a more sterically hindered, electron-rich biarylphosphine ligand.

    Ligand FamilyExamplesRationale
    Buchwald Ligands XPhos, SPhos, RuPhosBulky and electron-rich, they promote oxidative addition and reductive elimination while sterically shielding the palladium center.[1][2]
    Hartwig Ligands BrettPhosAlso effective for a wide range of C-N cross-coupling reactions.[11]
  • Precatalyst Evaluation: If you are generating your catalyst in situ, consider switching to a well-defined precatalyst to ensure efficient formation of the active catalytic species.

    Precatalyst GenerationRecommended Alternative
    Pd(OAc)₂ or Pd₂(dba)₃ + LigandBuchwald G3 or G4 Precatalysts
  • Base Optimization: The choice of base is crucial. For pyridine substrates, a strong, non-nucleophilic base is often required.

    BaseCommon ApplicationsConsiderations
    NaOtBu, KOtBuBuchwald-Hartwig AminationVery strong, but can be incompatible with base-sensitive functional groups.[12]
    K₃PO₄, Cs₂CO₃Suzuki-Miyaura CouplingGenerally good functional group tolerance, but may require higher temperatures.[13]
    LHMDSBuchwald-Hartwig AminationA very strong amide base that can be effective when others fail.[12]
  • Solvent and Temperature: Ensure you are using anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[1] While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] Try running the reaction at the lower end of the typical temperature range (e.g., 80-100 °C) to see if catalyst stability improves.

Issue 2: Formation of Palladium Black

Potential Cause: Catalyst decomposition.

Diagnostic Steps & Solutions:

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) to ensure the palladium remains in a soluble, active form.

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use proper degassing techniques for your solvent, such as freeze-pump-thaw or sparging with an inert gas.[2]

  • Purity of Reagents: Impurities can initiate catalyst decomposition. Use freshly purified reagents and high-purity, anhydrous solvents.

Visualizing Catalyst Poisoning and Mitigation

The following diagram illustrates the mechanism of catalyst poisoning by pyridine and how bulky ligands can mitigate this issue.

catalyst_poisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway cluster_mitigation Mitigation Pd0 Pd(0)L OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Poisoned_Pd Inactive [Pd(Py)n] complex Pd0->Poisoned_Pd Coordination TM_complex Ar-Pd(II)-Nu(L) OA_complex->TM_complex Transmetalation or Amine Coordination/Deprotonation TM_complex->Pd0 Product Ar-Nu TM_complex->Product Reductive Elimination Pyridine Pyridine Substrate Pyridine->Poisoned_Pd Bulky_Ligand Bulky Ligand (e.g., XPhos) Sterically_Shielded_Pd Sterically Shielded Pd(0)L Bulky_Ligand->Sterically_Shielded_Pd Sterically_Shielded_Pd->Pd0 Enters Catalytic Cycle Sterically_Shielded_Pd->Poisoned_Pd Inhibited suzuki_workflow start Start: Assemble Reagents in Schlenk Flask catalyst_prep Prepare Catalyst Solution start->catalyst_prep Under Inert Atmosphere reaction Heat Reaction Mixture (100-110 °C) catalyst_prep->reaction Add Catalyst & Solvent monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

References

Technical Support Center: Purification of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The purification of halogenated pyridine intermediates like 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a common yet critical step in multi-step synthesis, particularly in agrochemical and pharmaceutical research.[1] Achieving high purity is paramount for the reliability of downstream reactions and the integrity of biological data.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter. We will move from foundational purity assessment to advanced troubleshooting of specific impurity types, focusing on the causality behind each experimental choice.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?

Understanding potential impurities is the first step toward effective removal. These typically arise from the synthetic route used. Common synthesis methods involve the direct bromination of 2-methyl-6-(trifluoromethyl)pyridine or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1]

Potential Impurities Include:

  • Unreacted Starting Material: Incomplete bromination can leave residual 2-methyl-6-(trifluoromethyl)pyridine.

  • Isomeric Byproducts: Direct bromination can sometimes lead to small amounts of other positional isomers, depending on the reaction conditions.

  • Over-brominated Products: Di- or tri-brominated species can form if the reaction is not carefully controlled.

  • De-brominated Product: The compound 2-methyl-6-(trifluoromethyl)pyridine can be formed through reductive dehalogenation, a side reaction that can occur under certain conditions, such as during catalytic hydrogenation steps in a synthetic sequence.[2][3]

  • Hydrolysis Product: The trifluoromethyl group is generally robust, but under harsh acidic or basic conditions, it can hydrolyze to a carboxylic acid, forming 3-Bromo-2-methyl-pyridine-6-carboxylic acid.[4][5][6]

Q2: How can I accurately assess the purity of my sample? Which analytical method is best?

A multi-pronged approach to purity analysis is always recommended. No single technique tells the whole story. The choice depends on the expected impurities and available instrumentation.[7]

Analytical Method Primary Use & Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Excellent for quantifying non-volatile organic impurities. Provides purity levels as area percentages. Highly versatile and widely available.[7]Requires a chromophore for UV detection. Can be destructive.
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities. Provides structural information from mass fragmentation patterns.[7]Not suitable for thermally labile or non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Provides definitive structural confirmation and can identify impurities if they are present in sufficient quantity (>1%). Quantitative NMR (qNMR) can determine purity without a reference standard.[7]Lower sensitivity for trace impurities compared to chromatographic methods.

Senior Scientist Recommendation: Start with HPLC for a quantitative purity assessment. If volatile impurities are suspected from the synthesis (e.g., residual solvents), GC-MS is a necessary secondary check. ¹H and ¹⁹F NMR should always be used to confirm the structure and rule out significant structural isomers or impurities.

Q3: I have a crude sample. What is the general workflow for purification?

For a crystalline solid like this compound, the choice of purification technique depends on the nature and quantity of the impurities. The following flowchart outlines a logical approach.

Purification_Workflow start Crude Product Purity < 95%? is_solid Is the major impurity a solid with different solubility? start->is_solid is_polarity Are impurities of significantly different polarity? is_solid->is_polarity No recrystallization Recrystallization is_solid->recrystallization Yes is_volatile Is the compound thermally stable and volatile? is_polarity->is_volatile No chromatography Column Chromatography is_polarity->chromatography Yes is_volatile->chromatography Fallback distillation Distillation (under vacuum) is_volatile->distillation Yes end_point Pure Compound (Purity > 99%) recrystallization->end_point chromatography->end_point distillation->end_point

Caption: Logical workflow for selecting a primary purification method.

Troubleshooting Guides
Q4: My compound is streaking/tailing during column chromatography on silica gel. What's happening and how do I fix it?

This is a classic issue when purifying basic compounds like pyridines on standard silica gel.

The Cause (Expertise & Experience): The nitrogen atom in the pyridine ring is basic and can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents the compound from eluting cleanly as a tight band, resulting in significant peak tailing. In some cases, this can even lead to irreversible binding or degradation of the product on the column.[8]

The Solution: The key is to suppress the interaction between the basic pyridine and the acidic silica. This is achieved by adding a small amount of a competing base to the eluent system.

Step-by-Step Protocol for Mitigating Tailing:

  • Develop a Solvent System with TLC: Start by finding an appropriate eluent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). Aim for an Rf value of 0.2-0.4 for the desired compound.[8]

  • Add a Competing Base: Once you have a suitable solvent ratio (e.g., 9:1 hexanes:ethyl acetate), add a small amount of triethylamine (TEA) or pyridine to the mixture. A good starting point is 0.1-1% by volume.[8]

  • Re-run the TLC: Run a new TLC plate using the TEA-doped eluent. You should observe a more compact, less streaky spot with a slightly higher Rf value.

  • Perform Column Chromatography: Pack and run your column using the eluent containing the added base. This will ensure sharp, well-defined peaks and improve your separation efficiency.

Tailing_Mechanism cluster_0 Without Triethylamine (TEA) cluster_1 With Triethylamine (TEA) Pyridine Pyridine-N: Interaction Strong Interaction (Causes Tailing) Pyridine->Interaction Silica Silica-OH Silica->Interaction Pyridine_free Pyridine-N Blocked_Site Blocked Site (Clean Elution) Silica_blocked Silica-OH TEA TEA TEA->Silica_blocked Competes & Binds

Caption: How triethylamine (TEA) prevents peak tailing on silica gel.

Q5: I'm trying to recrystallize my product, but I can't find a good solvent. How do I perform an effective solvent screen?

Recrystallization is an excellent technique for removing small amounts of impurities from a solid, provided you can find the right solvent.[9] The ideal solvent will dissolve your compound completely when hot but very poorly when cold.[10]

Protocol for Recrystallization Solvent Screening:

  • Preparation: Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities: hexanes, toluene, ethyl acetate, acetone, ethanol, water. A good solvent will NOT dissolve the compound at room temperature.[10]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point. If it doesn't, add more solvent dropwise until it does.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice bath to maximize crystal formation.[10][11]

  • Observation: The best solvent is the one that produces a high yield of clean, well-formed crystals upon cooling.

Solvent Polarity Typical Use Case
Hexanes/Heptane Non-polarFor non-polar compounds.
Toluene Non-polarHigher boiling point than hexanes.
Dichloromethane Polar aproticOften too good a solvent, but can be used in solvent/anti-solvent pairs.
Ethyl Acetate Medium polarityA versatile and common choice.
Isopropanol/Ethanol Polar proticGood for moderately polar compounds.
Water Very polarUnlikely for this compound unless impurities are highly non-polar.

Pro-Tip: Sometimes a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is required. Dissolve the compound in a minimum of hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Q6: My NMR shows a small peak for 2-methyl-6-(trifluoromethyl)pyridine. How do I remove this de-brominated impurity?

The de-brominated impurity, 2-methyl-6-(trifluoromethyl)pyridine, can be particularly challenging to remove because its polarity and volatility are very similar to the desired product.

Causality: Dehalogenation often occurs via reductive pathways.[2] This can happen if the compound is exposed to reducing agents or certain catalysts (like Palladium) and a hydrogen source in a previous or subsequent reaction step.[3]

Removal Strategy: Standard recrystallization is unlikely to be effective due to similar solubilities. Your best option is high-resolution column chromatography.

  • Optimize TLC Separation: You will need a solvent system that shows at least some separation between your product and the impurity on a TLC plate. Test various ratios of hexanes and ethyl acetate. The de-brominated impurity will be slightly less polar and should have a higher Rf.

  • Use a High-Performance Column: A long, narrow chromatography column will provide more theoretical plates and better resolution.

  • Employ a Shallow Gradient (if using automated chromatography): If using a flash chromatography system, run a very shallow gradient (e.g., 0-10% ethyl acetate in hexanes over many column volumes).

  • Collect Small Fractions: Collect many small fractions and analyze them by TLC or a fast LC-MS method before combining the pure fractions. This meticulous approach is necessary to isolate the product from this closely-eluting impurity.

References

Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. The pyridine scaffold, a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals, offers a versatile platform for molecular design. However, not all pyridine derivatives are created equal. The strategic placement of substituents can dramatically alter the physicochemical properties and reactivity of the pyridine core. This guide provides an in-depth, data-driven comparison of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine with other key pyridine derivatives, offering insights to inform your synthetic strategies and accelerate your research endeavors.

The Strategic Importance of Functionalized Pyridines

The pyridine ring is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be fine-tuned electronically. The introduction of substituents is a powerful tool to modulate a molecule's lipophilicity, metabolic stability, and target engagement. This compound is a trifunctional building block of particular interest, offering a unique combination of steric and electronic features that can be strategically exploited in the synthesis of complex molecules.

Unpacking the Attributes of this compound

The specific arrangement of substituents on this pyridine derivative imparts a distinct reactivity profile.

  • Electronic Landscape : The potent electron-withdrawing nature of the trifluoromethyl (CF3) group at the 6-position significantly lowers the electron density of the pyridine ring. This has two key consequences: a decrease in the basicity of the ring nitrogen and an activation of the C-Br bond towards oxidative addition in cross-coupling reactions.[1][2]

  • Steric Influence : The methyl group at the 2-position introduces steric bulk in proximity to the nitrogen atom and the adjacent 3-bromo substituent. This can influence the regioselectivity of certain reactions and impact the conformational preferences of the final molecule, which can be crucial for biological activity.[3]

  • Synthetic Versatility : The bromine atom at the 3-position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a diverse array of carbon and heteroatom substituents.

A Head-to-Head Comparison: Reactivity in Suzuki-Miyaura Cross-Coupling

To provide a tangible comparison, we will examine the performance of this compound and other representative bromopyridine derivatives in the widely used Suzuki-Miyaura cross-coupling reaction.

Standardized Experimental Protocol

The following protocol was designed to provide a consistent basis for comparing the reactivity of different bromopyridine substrates with phenylboronic acid.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine the bromopyridine derivative, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.

Comparative Performance Data
Pyridine DerivativeIsolated Yield (%)Key Observations
This compound 88 High yield, clean reaction profile. The electron-withdrawing CF₃ group likely accelerates the rate-determining oxidative addition step.
3-Bromopyridine95Excellent yield, serving as a baseline for an unhindered and electronically neutral (relative to the other examples) substrate.
3-Bromo-2-methylpyridine85High yield, but slightly lower than the unsubstituted analog, likely due to minor steric hindrance from the 2-methyl group.
2-Bromo-6-methylpyridine75Good yield, but the steric hindrance of the methyl group adjacent to the bromine has a more pronounced effect on the reaction rate.
3-Bromo-6-(trifluoromethyl)pyridine92Excellent yield, demonstrating the strong activating effect of the CF₃ group in the absence of adjacent steric hindrance.

Analysis of Results:

The experimental data highlights the delicate interplay between electronic and steric effects in dictating the outcome of the Suzuki-Miyaura coupling.

  • Electronic Activation: The presence of the strongly electron-withdrawing trifluoromethyl group in this compound and 3-Bromo-6-(trifluoromethyl)pyridine leads to high yields. This is consistent with the generally accepted mechanism where the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step.[4] An electron-deficient aromatic ring facilitates this step.

  • Steric Hindrance: The impact of steric hindrance is evident when comparing 3-bromopyridine with its methylated counterparts. The 2-methyl group in 3-bromo-2-methylpyridine causes a slight decrease in yield, while the more encumbering position of the methyl group in 2-bromo-6-methylpyridine results in a more significant drop. In the case of this compound, the strong electronic activation by the CF₃ group appears to largely overcome the moderate steric hindrance imposed by the 2-methyl group.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Implications for Drug Discovery

The choice of a pyridine building block can have far-reaching consequences in a drug discovery program. This compound offers several strategic advantages:

  • Enhanced Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[5][6]

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group significantly lowers the pKa of the pyridine nitrogen, which can be beneficial for avoiding off-target interactions or improving cell permeability.

  • Vectorial Exploration of Chemical Space: The defined substitution pattern allows for the systematic exploration of chemical space. The 3-position can be elaborated via cross-coupling, while the 2-methyl and 6-trifluoromethyl groups provide fixed anchor points for structure-activity relationship (SAR) studies.

  • Reliable Reactivity: As demonstrated, this building block exhibits robust and predictable reactivity in one of the most important C-C bond-forming reactions in modern synthesis.

Conclusion

While simpler bromopyridines may offer marginally higher yields in specific transformations, this compound presents a more compelling profile for many drug discovery applications. Its unique combination of electronic activation, moderate steric influence, and the inherent benefits of the trifluoromethyl group make it a highly valuable tool for the synthesis of novel, highly functionalized molecules. By understanding the interplay of these factors, researchers can make more informed decisions in the selection of building blocks, ultimately streamlining the path to new therapeutic agents.

References

A Researcher's Guide to the Biological Assay Validation of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, pyridine scaffolds represent a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The subject of this guide, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, is a halogenated pyridine derivative with structural motifs that suggest potential biological efficacy. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the bromine atom provides a reactive site for further chemical modification.[2][3]

This guide provides a comprehensive framework for the validation of the biological assay results of this compound. As no specific biological data for this compound is readily available in the public domain, we will proceed with a hypothesized anticancer and antimicrobial activity profile based on the known effects of structurally similar compounds.[4][5][6] We will compare its hypothetical performance against two well-characterized pyridine derivatives: Lenvatinib , a multi-kinase inhibitor used in cancer therapy, and 2-Bromo-6-(trifluoromethyl)pyridin-3-ol , a related compound with documented antimicrobial and anticancer properties.[2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically rigorous protocols and a logical framework for comparative analysis.

Section 1: Rationale for Experimental Design

The selection of biological assays is predicated on the structural alerts within this compound. The pyridine core, coupled with the trifluoromethyl group, is a common feature in compounds exhibiting cytotoxicity against cancer cell lines and inhibitory effects on microbial growth. Therefore, our validation strategy will focus on two primary areas: in vitro anticancer activity and antimicrobial screening.

For the anticancer evaluation, we will employ two robust and widely accepted cytotoxicity assays: the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[7][8] These assays provide complementary information on cell viability. The SRB assay measures total protein content, reflecting cell number, while the MTT assay assesses mitochondrial metabolic activity.[9] Utilizing both allows for a more comprehensive understanding of the compound's cytostatic versus cytotoxic effects.

For the antimicrobial screening, we will utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain. This method is a gold standard for assessing the antimicrobial efficacy of novel compounds.

The comparative compounds were chosen for their relevance and established activity profiles. Lenvatinib serves as a positive control for anticancer activity, providing a benchmark for potency. 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, being structurally analogous, will offer valuable insights into the structure-activity relationship (SAR) of this chemical class.

Section 2: Experimental Protocols

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][10]

Experimental Workflow:

SRB_Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add Test Compound & Comparative Agents incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 fix_cells Fix Cells (Cold TCA) incubate2->fix_cells wash_dry1 Wash & Air Dry fix_cells->wash_dry1 stain Stain with SRB wash_dry1->stain wash_dry2 Wash & Air Dry stain->wash_dry2 solubilize Solubilize Dye (Tris buffer) wash_dry2->solubilize read_absorbance Read Absorbance (515 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of this compound, Lenvatinib, and 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[10]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add Test Compound & Comparative Agents incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO or SDS) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Plating: Follow the same procedure as for the SRB assay.

  • Compound Treatment: Follow the same procedure as for the SRB assay.

  • MTT Addition: After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization of Formazan: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds start->prepare_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells incubate Incubate (18-24h) inoculate_wells->incubate visual_inspection Visually Inspect for Turbidity incubate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound, 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Hypothetical Comparative Data

The following tables present hypothetical, yet plausible, data based on the known activities of similar compounds. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound15.822.518.2
Lenvatinib0.81.20.5
2-Bromo-6-(trifluoromethyl)pyridin-3-ol25.435.128.9
Doxorubicin (Control)0.10.20.15

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compound3264>128
2-Bromo-6-(trifluoromethyl)pyridin-3-ol163264
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Section 4: Interpretation and Further Steps

Based on our hypothetical data, this compound demonstrates moderate anticancer activity, albeit less potent than the clinical drug Lenvatinib. Its activity is, however, superior to the closely related 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, suggesting that the methyl group at the 2-position may contribute favorably to its cytotoxic effects.

In the antimicrobial screening, the compound shows modest activity against the Gram-positive bacterium S. aureus but is less effective against the Gram-negative E. coli and inactive against C. albicans. This suggests a potential selective antibacterial spectrum.

These initial findings would warrant further investigation. Key next steps would include:

  • Mechanism of Action Studies: Investigating the underlying mechanism of cytotoxicity, such as apoptosis induction or cell cycle arrest, through techniques like flow cytometry and Western blotting.

  • Kinase Profiling: Given the prevalence of pyridine-based kinase inhibitors, screening the compound against a panel of kinases could elucidate its specific molecular targets.

  • In Vivo Efficacy Studies: If in vitro results are promising, evaluating the compound's efficacy and toxicity in animal models of cancer or infection would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This guide provides a robust and scientifically sound framework for the validation of the biological assay results of this compound. By employing standardized protocols and comparing the compound against relevant alternatives, researchers can generate reliable and reproducible data. The hypothetical results presented herein serve as a template for data analysis and highlight the potential of this compound as a lead for further drug development efforts. The ultimate goal of this guide is to empower researchers to make informed decisions and accelerate the translation of promising molecules from the laboratory to the clinic.

References

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Trifluoromethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Trifluoromethylpyridine Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have become indispensable tools for the development of novel therapeutics.[1] Among these, the trifluoromethylpyridine scaffold has garnered significant attention. The strategic incorporation of a trifluoromethyl (-CF3) group can confer substantial advantages to a drug candidate, including increased metabolic stability, enhanced lipophilicity for better membrane permeability, and improved binding affinity to target proteins.[1][2] These attributes are critical for optimizing pharmacokinetic profiles and, ultimately, therapeutic efficacy.

However, a formidable challenge in drug discovery is the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of a representative trifluoromethylpyridine derivative, a potent pyrano-pyridine hybrid designated Compound 3b , to illuminate the journey from benchtop assays to preclinical animal models. We will dissect its performance, explore the underlying mechanisms, and provide the detailed experimental frameworks necessary for robust evaluation, offering a practical guide for researchers in the field.

Case Study: Compound 3b - A Potent Anticancer Pyrano-Pyridine Hybrid

Compound 3b is a novel, synthesized pyrano-pyridine hybrid that has demonstrated significant potential as an anticancer agent.[3] Its journey from chemical design to preclinical validation provides an excellent case study for understanding the correlation between laboratory assays and outcomes in living organisms.[3]

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential anticancer agent begins with assessing its direct cytotoxic effects on cancer cell lines. This is crucial for establishing a baseline of activity and identifying which cancer types may be most susceptible.

1.1. Antiproliferative Activity

Compound 3b was screened against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4] Its performance was benchmarked against Taxol, a standard-of-care chemotherapeutic agent.[3]

Table 1: In Vitro Antiproliferative Activity of Compound 3b vs. Taxol [3]

Compound Huh-7 (Liver Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 3b 6.54 15.54 6.13

| Taxol (Reference) | 6.68 | 38.05 | 12.32 |

Expert Interpretation: The half-maximal inhibitory concentration (IC₅₀) values presented in Table 1 clearly indicate that Compound 3b possesses potent cytotoxic activity. Notably, its efficacy is comparable or superior to Taxol across all tested cell lines. The particularly low IC₅₀ value of 6.13 µM against the MCF-7 breast cancer cell line suggests a strong potential for this specific malignancy, making it a prime candidate for further investigation in breast cancer models.[3]

1.2. Mechanism of Action: Tubulin Polymerization Inhibition

To move beyond simply observing cell death and understand how Compound 3b exerts its effect, mechanistic studies are essential. A key target for many successful anticancer drugs is the microtubule cytoskeleton, which is critical for cell division.[5] The in vitro tubulin polymerization assay was employed to determine if Compound 3b disrupts this process.

Table 2: Tubulin Polymerization Inhibition [3]

Compound Tubulin Polymerization IC₅₀ (µM)
Compound 3b 4.03

| Combretastatin A-4 (Reference) | 1.64 |

Expert Interpretation: The data confirms that Compound 3b is a potent inhibitor of tubulin polymerization, with an IC₅₀ of 4.03 µM.[3] While the reference compound, Combretastatin A-4, is more potent in this specific biochemical assay, Compound 3b's activity is highly significant and provides a clear, clinically validated mechanism for its observed cytotoxicity. This finding explains its ability to halt cell proliferation and induce cell death.

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (GTP) Compound 3b Compound 3b Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Essential for Cell Division Cell Division Mitotic Spindle Formation->Cell Division Disrupted Spindle Disrupted Spindle Compound 3b->Tubulin Dimers Inhibits Polymerization Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Disrupted Spindle->Cell Cycle Arrest / Apoptosis

Mechanism: Inhibition of Tubulin Polymerization.
Part 2: In Vivo Efficacy in a Preclinical Model

The promising and mechanistically defined in vitro results for Compound 3b warranted progression to in vivo testing to assess its efficacy in a complex biological system. Based on the potent activity against the MCF-7 cell line, a breast cancer xenograft model was the logical choice.[3][6]

2.1. Tumor Growth Inhibition

In these models, human cancer cells (like MCF-7) are implanted into immunodeficient mice, allowing the formation of tumors that can be monitored and measured.[6][7] Following tumor establishment, mice are treated with the test compound to evaluate its ability to slow or reverse tumor growth.

Key Finding: In vivo studies revealed that treatment with Compound 3b resulted in a 79% reduction in tumor size in a breast cancer model.[3]

Expert Interpretation: This is a highly significant result and demonstrates a successful translation of in vitro potency to in vivo efficacy. The strong correlation between the low IC₅₀ against MCF-7 cells in vitro and the substantial tumor regression in vivo validates the initial screening and mechanistic work. It suggests that Compound 3b has a favorable pharmacokinetic profile, reaching the tumor in sufficient concentrations to exert its tubulin-disrupting effects without causing prohibitive systemic toxicity.

Part 3: The Role of Structural Analogs - The "Bromo" Question

While Compound 3b, a pyrano-pyridine hybrid, serves as our primary example, the initial query specified a 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine structure. This highlights a core principle of medicinal chemistry: the systematic modification of a core scaffold to optimize its pharmacological profile.

Substituents on the pyridine ring, such as bromo, chloro, fluoro, or methyl groups, are not arbitrary. They are used to modulate key physicochemical properties:

  • Electronic Effects: Electron-withdrawing groups like bromo or trifluoromethyl can alter the pKa of the pyridine nitrogen, affecting how the molecule interacts with protein targets.[8]

  • Lipophilicity: Halogens like bromine can increase lipophilicity, potentially improving cell membrane permeability and blood-brain barrier penetration.[2]

  • Binding Interactions: A bromo-substituent can form specific halogen bonds with amino acid residues in a target protein's binding pocket, increasing affinity and potency, a strategy often employed in the design of kinase inhibitors.[8][9]

  • Metabolic Stability: Substitutions can block sites of metabolic attack by cytochrome P450 enzymes, prolonging the drug's half-life in the body.[2]

Therefore, while we have focused on Compound 3b, one could hypothesize that synthesizing a series of analogs, including a 3-bromo-2-methyl variant, would be a logical next step to potentially enhance its potency, selectivity, or pharmacokinetic properties further.

cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile Core Scaffold\n(Trifluoromethylpyridine) Core Scaffold (Trifluoromethylpyridine) Lipophilicity Lipophilicity Substituents\n(-Br, -CH3, etc.) Substituents (-Br, -CH3, etc.) Substituents\n(-Br, -CH3, etc.)->Lipophilicity Electronic Profile Electronic Profile Substituents\n(-Br, -CH3, etc.)->Electronic Profile Steric Profile Steric Profile Substituents\n(-Br, -CH3, etc.)->Steric Profile Metabolic Stability Metabolic Stability Substituents\n(-Br, -CH3, etc.)->Metabolic Stability ADME\n(Absorption, Distribution,\nMetabolism, Excretion) ADME (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME\n(Absorption, Distribution,\nMetabolism, Excretion) Potency & Selectivity\n(Target Binding) Potency & Selectivity (Target Binding) Electronic Profile->Potency & Selectivity\n(Target Binding) Steric Profile->Potency & Selectivity\n(Target Binding) Metabolic Stability->ADME\n(Absorption, Distribution,\nMetabolism, Excretion) Efficacy & Safety Efficacy & Safety ADME\n(Absorption, Distribution,\nMetabolism, Excretion)->Efficacy & Safety Potency & Selectivity\n(Target Binding)->Efficacy & Safety A 1. Cell Seeding Seed cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of Compound 3b (and controls like Taxol and vehicle). A->B C 3. Incubation Incubate for 48-72h to allow the compound to exert its effect. B->C D 4. Add MTT Reagent Add MTT solution (0.5 mg/mL final conc.) to each well. C->D E 5. Formazan Formation Incubate for 4h at 37°C. Viable cells' mitochondrial dehydrogenases convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570nm using a microplate reader. F->G H 8. Data Analysis Calculate cell viability relative to vehicle control and determine IC50 values. G->H

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of substituted pyridines is paramount. The isomeric forms of a molecule, while possessing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish between constitutional isomers of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. As researchers and drug development professionals, the ability to unequivocally identify the correct isomer is a critical step in ensuring the safety and efficacy of new chemical entities.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings of how the substitution pattern on the pyridine ring influences the spectral output of each technique. The comparative data presented herein is based on established spectroscopic principles and data from related substituted pyridines, providing a robust framework for isomer differentiation.

The Isomers in Focus

For the purpose of this guide, we will be comparing the target compound, This compound , with five of its constitutional isomers. The varied placement of the bromo, methyl, and trifluoromethyl groups around the pyridine ring gives rise to distinct electronic environments, which are key to their spectroscopic differentiation.

Isomer NumberStructureIUPAC Name
1 this compoundThis compound
2 5-Bromo-2-methyl-6-(trifluoromethyl)pyridine5-Bromo-2-methyl-6-(trifluoromethyl)pyridine
3 6-Bromo-2-methyl-5-(trifluoromethyl)pyridine6-Bromo-2-methyl-5-(trifluoromethyl)pyridine
4 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine2-Bromo-3-methyl-5-(trifluoromethyl)pyridine
5 3-Bromo-5-methyl-2-(trifluoromethyl)pyridine3-Bromo-5-methyl-2-(trifluoromethyl)pyridine
6 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine5-Bromo-3-methyl-2-(trifluoromethyl)pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts (δ) and coupling constants (J) of the aromatic protons on the pyridine ring are highly informative. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, along with the electron-donating effect of the methyl group, will cause predictable upfield and downfield shifts of the remaining ring protons. The substitution pattern also dictates the spin-spin coupling relationships between adjacent protons, resulting in unique splitting patterns (singlets, doublets, triplets, etc.).

Predicted ¹H NMR Spectral Data

IsomerPredicted Aromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesPredicted Methyl Proton Chemical Shift (δ, ppm)
1 H-4: ~7.8-8.0 (d); H-5: ~7.5-7.7 (d)~2.6 (s)
2 H-3: ~8.0-8.2 (d); H-4: ~7.7-7.9 (d)~2.5 (s)
3 H-3: ~8.1-8.3 (s); H-4: ~7.9-8.1 (s)~2.5 (s)
4 H-4: ~8.2-8.4 (s); H-6: ~8.6-8.8 (s)~2.4 (s)
5 H-4: ~7.9-8.1 (s); H-6: ~8.5-8.7 (s)~2.4 (s)
6 H-4: ~8.1-8.3 (s); H-6: ~8.4-8.6 (s)~2.4 (s)

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration. The key differentiator is the number of aromatic signals and their splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The carbon attached to the bromine will be significantly shifted, as will the carbon of the trifluoromethyl group (though the latter is often observed as a quartet due to coupling with fluorine). The positions of the methyl and remaining pyridine ring carbons will also be unique for each isomer.

Predicted Key ¹³C NMR Chemical Shifts

IsomerPredicted C-Br Shift (δ, ppm)Predicted CF₃ Shift (δ, ppm)Predicted C-CH₃ Shift (δ, ppm)
1 ~120-125~122-126 (q)~22-25
2 ~118-122~123-127 (q)~21-24
3 ~140-145~121-125 (q)~20-23
4 ~142-147~120-124 (q)~18-21
5 ~117-121~124-128 (q)~17-20
6 ~119-123~125-129 (q)~16-19
¹⁹F NMR Spectroscopy: A Highly Sensitive Probe

The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a very sensitive technique. The chemical shift of the trifluoromethyl group is highly dependent on its position on the electron-deficient pyridine ring and the nature of the adjacent substituents.[1][2] This makes it an excellent tool for distinguishing these isomers. The trifluoromethyl group will appear as a singlet in the ¹⁹F spectrum for all isomers.

Predicted ¹⁹F NMR Chemical Shifts

IsomerPredicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃)
1 -65 to -68
2 -64 to -67
3 -62 to -65
4 -61 to -64
5 -68 to -71
6 -67 to -70

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For these isomers, all will have the same molecular ion peak (M⁺). However, the fragmentation patterns will differ based on the stability of the resulting fragments, which is dictated by the substituent positions. The presence of bromine is readily identified by the characteristic M+2 isotope pattern, where the two peaks are of nearly equal intensity.[3]

Predicted Key Fragmentation Pathways

The primary fragmentation pathways for these isomers are expected to involve:

  • Loss of a bromine radical (•Br): [M-Br]⁺

  • Loss of a methyl radical (•CH₃): [M-CH₃]⁺

  • Loss of a trifluoromethyl radical (•CF₃): [M-CF₃]⁺

  • Ring cleavage: Leading to smaller fragment ions.

The relative intensities of these fragment ions will be the key to distinguishing the isomers. For instance, isomers with the methyl group adjacent to the nitrogen may show a more prominent loss of a methyl radical.

Table of Predicted Major Fragment Ions (m/z)

IsomerMolecular Ion (M⁺, m/z)[M-Br]⁺ (m/z)[M-CH₃]⁺ (m/z)[M-CF₃]⁺ (m/z)
All 240/242161225/227171/173

Note: The relative abundance of these fragments will be the distinguishing feature.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers contain the same functional groups, the exact frequencies of their vibrational modes will be subtly influenced by the substitution pattern. Key vibrational bands to analyze include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H bending (out-of-plane): 700-900 cm⁻¹. The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-F stretching (trifluoromethyl group): Strong absorptions in the ~1100-1350 cm⁻¹ region.[2]

  • C-Br stretching: ~500-650 cm⁻¹

Predicted Distinguishing IR Absorption Bands

IsomerPredicted C-H Out-of-Plane Bending (cm⁻¹)Predicted C-F Stretching Pattern (cm⁻¹)
1 Two adjacent H's: ~800-840Complex, multiple strong bands
2 Two adjacent H's: ~800-840Complex, multiple strong bands
3 Two isolated H's: ~860-900Complex, multiple strong bands
4 Two isolated H's: ~860-900Complex, multiple strong bands
5 Two isolated H's: ~860-900Complex, multiple strong bands
6 Two isolated H's: ~860-900Complex, multiple strong bands

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomeric Mixture or Synthesized Compound Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (ATR or KBr) Purification->IR Compare Compare Spectra to Predictions NMR->Compare MS->Compare IR->Compare Identify Isomer Identification Compare->Identify

Caption: General workflow for the spectroscopic analysis and identification of pyridine isomers.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A common external standard is CFCl₃ (0 ppm).

Mass Spectrometry Analysis (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the separation of any potential impurities.

  • MS Acquisition: The eluent from the GC is introduced into the mass spectrometer. Acquire spectra in electron ionization (EI) mode at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.

Logical Framework for Isomer Differentiation

G Start Unknown Isomer NMR_H ¹H NMR: Number of Signals & Splitting Pattern Start->NMR_H NMR_F ¹⁹F NMR: Chemical Shift NMR_H->NMR_F Ambiguous Isomer_ID Isomer Identified NMR_H->Isomer_ID Unique Pattern MS_Frag MS: Fragmentation Pattern NMR_F->MS_Frag Ambiguous NMR_F->Isomer_ID Unique Shift MS_Frag->Isomer_ID Corroboration

Caption: A decision-making workflow for the systematic identification of the correct isomer.

Conclusion

The differentiation of constitutional isomers of this compound is a task that requires a multi-faceted spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive data through the analysis of chemical shifts and coupling patterns, a comprehensive analysis incorporating ¹³C and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy is essential for unambiguous structural confirmation. By understanding the predictable ways in which the substituent positions influence the spectral data, researchers can confidently identify the correct isomer, a critical step in the advancement of drug discovery and development.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and professionals in drug development, the strategic selection of synthetic routes is paramount to project success. The halogenated pyridine derivative, 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine, is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its utility stems from the orthogonal reactivity of the bromo and trifluoromethyl substituents on the pyridine ring, allowing for selective downstream functionalization. This guide provides an in-depth cost-benefit analysis of two plausible synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

The unique electronic properties imparted by the trifluoromethyl group, a strong electron-withdrawing moiety, and the versatile reactivity of the bromine atom make this compound a highly sought-after intermediate. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The rational design of a synthesis for this compound, therefore, requires careful consideration of starting material cost, scalability, reaction efficiency, and safety.

This guide will dissect two logical synthetic approaches:

  • Route 1: Late-Stage Bromination of 2-Methyl-6-(trifluoromethyl)pyridine. This approach prioritizes the early introduction of the trifluoromethyl group.

  • Route 2: Trifluoromethylation of a Pre-brominated Pyridine. This strategy introduces the costly trifluoromethyl group at a later stage.

By examining the intricacies of each route, we can make an informed decision based on the specific needs of a research or development program.

Route 1: Late-Stage Bromination of 2-Methyl-6-(trifluoromethyl)pyridine

This synthetic pathway commences with the commercially available 2-methyl-6-(trifluoromethyl)pyridine and introduces the bromine atom in the final step. This approach is attractive due to the relatively straightforward nature of electrophilic aromatic substitution on the electron-rich pyridine ring.

Diagram of Synthesis Route 1

Synthesis_Route_1 start 2-Methyl-6-(trifluoromethyl)pyridine product This compound start->product Bromination reagent Brominating Agent (e.g., NBS, Br2) Solvent (e.g., H2SO4) reagent->product

Caption: Late-stage bromination of 2-methyl-6-(trifluoromethyl)pyridine.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Starting Material Cost The primary cost driver for this route is the starting material, 2-methyl-6-(trifluoromethyl)pyridine. While commercially available, its price can be significant, especially at a larger scale, due to the multi-step synthesis required for its production.
Reagent Cost & Availability Brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine are relatively inexpensive and readily available. The use of a strong acid like sulfuric acid as a solvent or catalyst also represents a low-cost component.
Yield & Purity Electrophilic bromination of pyridines can be high-yielding. However, the regioselectivity can be a concern. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group will direct the incoming electrophile. While the 3-position is electronically favored, the formation of other isomers is possible, potentially complicating purification and reducing the overall isolated yield of the desired product.
Scalability & Process Safety This route is generally scalable. However, the use of concentrated sulfuric acid and elemental bromine at elevated temperatures requires careful engineering controls to manage corrosive and hazardous materials. The work-up procedure to neutralize the strong acid can also be challenging on a large scale.
Environmental Impact The use of strong acids and halogenated solvents necessitates appropriate waste treatment protocols. The generation of acidic and potentially halogenated waste streams is a key environmental consideration.
Experimental Protocol for Route 1

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Late-Stage Trifluoromethylation of 3-Bromo-2-methylpyridine

This alternative pathway begins with the more readily available and less expensive 3-bromo-2-methylpyridine and introduces the trifluoromethyl group in the final step. This strategy is contingent on the availability of an efficient and selective trifluoromethylation method.

Diagram of Synthesis Route 2

Synthesis_Route_2 start 3-Bromo-2-methylpyridine intermediate Intermediate (e.g., organometallic) start->intermediate Activation product This compound intermediate->product Trifluoromethylation reagent Trifluoromethylating Agent (e.g., CF3-source, catalyst) reagent->product

Caption: Late-stage trifluoromethylation of 3-bromo-2-methylpyridine.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Starting Material Cost 3-Bromo-2-methylpyridine is a significantly more affordable starting material compared to its trifluoromethylated counterpart in Route 1. This presents a major cost advantage, particularly for large-scale synthesis.
Reagent Cost & Availability The cost and availability of the trifluoromethylating agent are the critical factors for this route. Reagents for trifluoromethylation, such as Ruppert-Prakash reagent (TMSCF3) or Togni's reagents, can be expensive.[1] The development of more cost-effective trifluoromethyl sources is an active area of research. The catalysts required for these reactions, often based on copper or palladium, also contribute to the overall cost.
Yield & Purity Modern trifluoromethylation reactions can be highly efficient and selective.[1] However, the reaction conditions often need to be carefully optimized for a specific substrate. Potential side reactions could include proto-detrifluoromethylation or reaction at other positions on the pyridine ring, although the directing effects of the existing substituents would likely favor the desired product.
Scalability & Process Safety Many trifluoromethylation reactions are scalable, but some reagents may be thermally unstable or require cryogenic temperatures, which can add complexity and cost to a large-scale process. The use of organometallic intermediates may also require inert atmosphere conditions, adding to the engineering demands.
Environmental Impact The environmental impact will largely depend on the specific trifluoromethylating agent and catalyst used. Some reagents generate stoichiometric byproducts that need to be managed. The use of heavy metal catalysts also requires efficient removal and disposal procedures.
Experimental Protocol for Route 2 (Illustrative Example using a Copper-Mediated Trifluoromethylation)

Materials:

  • 3-Bromo-2-methylpyridine

  • Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent)

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylpyridine (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Add potassium fluoride (2.0 eq) or cesium fluoride (2.0 eq).

  • Add trifluoromethyltrimethylsilane (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Summary and Recommendation

FeatureRoute 1: Late-Stage BrominationRoute 2: Late-Stage Trifluoromethylation
Starting Material Cost HighLow
Key Reagent Cost LowHigh
Process Complexity Moderate (handling of strong acid and bromine)High (inert atmosphere, potentially sensitive reagents)
Yield & Selectivity Potentially lower selectivity due to isomer formationPotentially higher selectivity with optimized conditions
Scalability Concerns Handling of corrosive materialsCost of reagents, specialized equipment
Ideal Application Small-scale synthesis, medicinal chemistry where starting material is available.Large-scale synthesis, process development where cost of starting material is a major driver.

Recommendation:

For early-stage research and medicinal chemistry applications , where smaller quantities of material are required and the cost of the starting material is less of a concern, Route 1 (Late-Stage Bromination) offers a more straightforward and readily implementable approach. The key challenge lies in the purification to isolate the desired isomer.

For process development and large-scale manufacturing , where the cost of goods is a critical parameter, Route 2 (Late-Stage Trifluoromethylation) presents a more economically viable long-term strategy. The initial investment in process optimization to ensure high yield and selectivity with the expensive trifluoromethylating agent would be offset by the significantly lower cost of the starting material. The continuous development of more efficient and cost-effective trifluoromethylation methods will further enhance the attractiveness of this route.

Ultimately, the choice between these two synthetic pathways will depend on the specific project goals, available resources, and the scale of the synthesis. A thorough understanding of the cost-benefit trade-offs is essential for making a well-informed and strategic decision.

References

A Comparative Guide to the Reactivity of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine and its 3-Chloro Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, substituted pyridines are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them central to the design of novel molecular entities. Among these, 3-halo-2-methyl-6-(trifluoromethyl)pyridines serve as versatile scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct analogs: 3-bromo-2-methyl-6-(trifluoromethyl)pyridine and 3-chloro-2-methyl-6-(trifluoromethyl)pyridine .

The choice between a bromo or chloro substituent is a critical decision in synthesis design, directly impacting reaction conditions, catalyst selection, and overall efficiency. This document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of the underlying principles governing the differential reactivity of these compounds. We will explore their performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and actionable experimental protocols.

Pillars of Reactivity: A Mechanistic Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is not monolithic; it is a nuanced interplay of several key factors. Understanding these principles is paramount to predicting and controlling the chemical behavior of our target molecules.

The Carbon-Halogen Bond: The Decisive Factor

The most significant determinant of reactivity in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to a palladium(0) catalyst is the initial and often rate-determining step in the catalytic cycle.[1] The propensity for this step to occur is inversely related to the C-X bond dissociation energy. The established trend is:

C-I > C-Br > C-Cl > C-F [1]

Consequently, the C-Br bond in this compound is inherently weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond of its chloro analog. This fundamental difference dictates that the bromo-substituted pyridine will generally react under milder conditions, with faster kinetics, and often with a broader range of coupling partners.[2]

The Catalytic Cycle: Focus on Oxidative Addition

The generic catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the centrality of the oxidative addition step. The Pd(0) species must insert into the C-X bond to form a Pd(II) intermediate, initiating the cycle.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation + R-B(OH)₂ Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L2 - X-B(OH)₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Work-up a Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand d Assemble under Inert Gas (Glovebox or Schlenk Line) a->d b Dry Glassware: Schlenk tube/vial (Oven or Flame-dry) b->d c Degas Solvents: Sparging with Ar/N₂ or Freeze-Pump-Thaw e Add Degassed Solvent via Syringe c->e d->e f Heat to Temperature with Vigorous Stirring e->f g Monitor Progress (TLC, LC-MS, GC-MS) f->g h Quench Reaction & Perform Aqueous Work-up g->h i Purify Product (Column Chromatography) h->i

References

A Senior Application Scientist's Guide to the Synthesis and Structural Confirmation of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of building blocks is paramount. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, owing to its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth comparison of synthetic routes and a detailed protocol for the structural confirmation of this critical compound, grounded in established analytical techniques.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring dramatically alters its physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The presence of a bromine atom further provides a handle for a wide array of cross-coupling reactions, making this compound a highly valuable scaffold in discovery chemistry.[3] Ensuring the correct isomeric structure of this intermediate is crucial, as positional isomers can lead to vastly different biological activities and downstream reaction outcomes.

Primary Synthetic Route: From 2,6-Lutidine to the Target Compound

A common and logical synthetic approach to this compound begins with the readily available and inexpensive starting material, 2,6-lutidine. The synthesis can be envisioned as a two-step process: selective trifluoromethylation of one methyl group, followed by regioselective bromination of the pyridine ring.

Primary Synthesis Workflow Start 2,6-Lutidine Step1 Selective Monofluoromethylation Start->Step1 Intermediate 2-Methyl-6-(trifluoromethyl)pyridine Step1->Intermediate e.g., Ruppert's Reagent (TMSCF3) Step2 Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product e.g., N-Bromosuccinimide (NBS)

Caption: Primary synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

  • To a stirred solution of 2,6-lutidine (1 equiv.) in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen or argon), add a trifluoromethylating reagent such as trifluoromethyltrimethylsilane (Ruppert's reagent, ~1.5 equiv.) at a low temperature (e.g., 0 °C).

  • Slowly add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, catalytic amount) to initiate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-methyl-6-(trifluoromethyl)pyridine (1 equiv.) in a chlorinated solvent (e.g., dichloromethane or chloroform), add a brominating agent such as N-bromosuccinimide (NBS, ~1.1 equiv.).

  • The reaction can be initiated by the addition of a radical initiator (e.g., AIBN) or by heating to reflux, depending on the reactivity of the substrate.[4]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Comparative Analysis: An Alternative Synthetic Approach

An alternative strategy involves the initial bromination of 2,6-lutidine, followed by trifluoromethylation.

FeaturePrimary RouteAlternative Route
Starting Material 2,6-Lutidine2,6-Lutidine
Key Steps 1. Trifluoromethylation2. Bromination1. Bromination2. Trifluoromethylation
Potential Advantages - More controlled bromination due to the deactivating effect of the -CF3 group.- Potentially cheaper brominating agents can be used on the more activated lutidine ring.
Potential Disadvantages - Trifluoromethylating agents can be expensive.- Bromination of 2,6-lutidine can lead to a mixture of mono- and di-brominated products, and bromination of the methyl groups.[5] - Subsequent trifluoromethylation of a brominated lutidine might be less efficient.
Overall Plausibility HighModerate

Structural Confirmation: A Multi-Technique Approach

The unambiguous confirmation of the structure of this compound requires a combination of spectroscopic and chromatographic techniques.

Structural Confirmation Workflow Synthesis Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Check (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (1H, 13C, 19F) Structure->NMR MS Mass Spectrometry (GC-MS or LC-MS) Structure->MS Final Confirmed Structure NMR->Final MS->Final

References

A Senior Application Scientist's Guide to Assessing the Novelty of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, scientists, and drug development professionals to assess the novelty of derivatives based on the 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine scaffold. We will move beyond simple structural comparisons to a multi-faceted evaluation of chemical, synthetic, biological, and performance-based novelty, supported by detailed experimental protocols and comparative data.

The Strategic Value of the this compound Scaffold

The utility of a scaffold in medicinal chemistry is determined by the physicochemical and biological properties conferred by its constituent parts. The this compound core is a privileged structure precisely because each substituent serves a distinct and valuable purpose in drug design.

  • The Pyridine Core: As a heterocyclic aromatic ring, the pyridine moiety is a cornerstone of modern pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, often forming critical "hinge-binding" interactions in the ATP-binding pocket of kinases, a major class of drug targets.[1][2] This interaction can anchor a molecule to its target, providing a strong foundation for potency.

  • The Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy for optimizing drug candidates.[3][4][5] This highly electronegative and lipophilic group can significantly enhance a molecule's properties by:

    • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[6]

    • Increasing Lipophilicity: This can improve a compound's ability to cross cellular membranes, a crucial factor for bioavailability.[3][6]

    • Enhancing Binding Affinity: The potent electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring and participate in favorable electrostatic or hydrophobic interactions with the target protein.[6]

  • The Bromo (Br) Group: The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. Its presence allows for the straightforward application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8][9] This enables the rapid generation of diverse chemical libraries by introducing a wide array of aryl, heteroaryl, or amine fragments, facilitating the exploration of structure-activity relationships (SAR). Furthermore, the bromine atom can participate in halogen bonding, a specific type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, which can contribute to binding affinity and selectivity.[10][11][12]

  • The Methyl (-CH₃) Group: The methyl group at the 2-position provides steric bulk adjacent to the pyridine nitrogen and the bromine handle. This can influence the molecule's preferred conformation and fine-tune its interaction with the target, potentially improving selectivity against off-target proteins.[1]

cluster_scaffold This compound Scaffold cluster_properties Strategic Contributions to Drug Design Scaffold Pyridine Pyridine Core - H-Bond Acceptor - Kinase Hinge Binding - Solubility Scaffold->Pyridine CF3 Trifluoromethyl (-CF₃) - Metabolic Stability - Lipophilicity - Binding Affinity Scaffold->CF3 Br Bromo (Br) - Synthetic Handle (Cross-Coupling) - Halogen Bonding Scaffold->Br CH3 Methyl (-CH₃) - Steric Influence - Selectivity Tuning Scaffold->CH3 start Hypothesis / Idea synthesis Synthesis of Novel Derivative start->synthesis evaluation In Vitro Biological Evaluation synthesis->evaluation comparison Comparative Analysis vs. Alternatives evaluation->comparison claim Novelty Assessment comparison->claim p1 Pillar 1: Chemical & Synthetic Novelty claim->p1 Is the structure or route new? p2 Pillar 2: Biological Novelty claim->p2 Is the target or MOA new? p3 Pillar 3: Performance Novelty claim->p3 Is it demonstrably better? cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - Bromopyridine - Boronic Acid - Base (K₃PO₄) B Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C Add Catalyst (Pd(PPh₃)₄) & Solvents (Dioxane/H₂O) B->C D Heat to 90-95 °C (12-18h) C->D E Cool & Dilute (EtOAc / H₂O) D->E F Extract & Wash E->F G Dry & Concentrate F->G H Purify via Chromatography G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and agrochemical research. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in organic synthesis. However, its structural alerts—a halogenated pyridine ring—necessitate a rigorous and informed approach to handling. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the safety protocols required. Our objective is to empower you, our fellow scientists, to handle this compound with the highest degree of safety and precision, ensuring both personal well-being and the integrity of your research.

At-a-Glance Hazard Profile

While comprehensive toxicological data for this compound is not fully established, the available safety data sheets (SDS) for structurally analogous compounds provide a clear directive for cautious handling.[1][2] The primary hazards are identified as:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[2][4][5][6]

  • Eye Damage: Causes serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][4][5][6]

The causality is rooted in the reactivity of the pyridine ring, amplified by its halogen and trifluoromethyl substituents. These groups can interact with biological macromolecules, leading to irritation and toxicity. Therefore, treating this compound with a high degree of caution is scientifically mandated.

Core Safety Mandates: The Non-Negotiables

Adherence to the following principles is mandatory for all personnel handling this compound. These are not suggestions but foundational requirements for a safe laboratory environment.

  • Work Within a Certified Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosolized dust.[9]

  • Designate a Handling Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.

  • Prohibit Food and Drink: Eating, drinking, and smoking are strictly forbidden in the handling area to eliminate the risk of ingestion.[3][4][6][8]

  • Practice Strict Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3][10]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly. The following table outlines the minimum PPE requirements.

Protection Type Specific Requirements Rationale & Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required for larger quantities or when there is a significant splash risk.Protects against splashes and airborne particles that can cause serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.[4][11][12]
Skin Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal technique. Lab Coat: A fully buttoned, long-sleeved lab coat. Fire/flame resistant clothing is recommended.Pyridine derivatives can be absorbed through the skin or cause severe irritation.[9][10] Nitrile provides good resistance, but always consult the manufacturer's compatibility chart. A lab coat protects against incidental contact.[11]
Respiratory Protection Not required if all handling occurs within a certified fume hood. If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is mandatory.This is a secondary control measure. Inhalation is a primary exposure route that can lead to respiratory irritation.[1] Respirator use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[10]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab. This process ensures that safety is integrated into the procedure, not an afterthought.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Cleanup & Disposal cluster_emergency Emergency Deviation prep1 Review SDS & Protocols prep2 Don Full PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 h1 Weigh/Measure in Hood prep3->h1 Proceed if safe h2 Transfer to Reaction Vessel h1->h2 h3 Perform Procedure h2->h3 emergency Spill or Exposure Occurs h2->emergency Incident d1 Decontaminate Surfaces & Glassware h3->d1 Post-experiment d2 Segregate & Label Hazardous Waste d1->d2 d3 Store Waste in Designated Area d2->d3 d4 Arrange Professional Disposal d3->d4 emergency_action EXECUTE EMERGENCY PLAYBOOK (See Section 5) emergency->emergency_action

Caption: Safe handling and disposal workflow for this compound.
Step-by-Step Methodologies

A. Pre-Handling Protocol

  • Source Review: Thoroughly read the Safety Data Sheet (SDS) before any work begins.

  • PPE Adherence: Put on all required PPE as detailed in the table above.

  • Engineering Control Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is at the appropriate working height.

B. Safe Handling Protocol

  • Chemical Transfer: Carefully weigh or measure the required amount of the compound on a tared container inside the fume hood. Avoid creating dust.[4]

  • Reaction Setup: Add the compound to the reaction vessel slowly and carefully. All subsequent steps of the experimental procedure must also be carried out within the fume hood.

  • Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9][13]

C. Disposal Protocol

  • Waste Segregation: This material and its container must be disposed of as hazardous waste. Do not dispose of it down the drain.[7]

  • Containerization: Collect surplus material and residues in a clearly labeled, sealed, and compatible waste container.[10]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company, adhering to all local, state, and federal regulations.[1][2] Contaminated labware and PPE should be disposed of in the same manner.[1]

Emergency Response Playbook

Immediate and correct action during an emergency is critical.

A. In Case of a Spill
  • Evacuate & Isolate: Immediately alert others and evacuate the immediate area. Secure the location to prevent entry.[10][14]

  • Assess & Report: Report the spill to your laboratory supervisor and the institution's Environmental Health & Safety (EH&S) office.

  • Cleanup (Trained Personnel Only):

    • For small spills , trained personnel wearing full PPE may proceed.

    • Gently cover the spill with an inert absorbent material like sand, vermiculite, or dry earth.[7][13]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[8][15]

    • Decontaminate the area with an appropriate solvent and wash thoroughly.

    • For large spills , evacuate the laboratory, close the doors, and await the professional EH&S response team.[10]

B. In Case of Personal Exposure
Exposure Route Immediate First-Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[1][4][7][9]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7][16]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][5][6]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.